Mps1-IN-6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C35H39N9O3 |
|---|---|
分子量 |
633.7 g/mol |
IUPAC 名称 |
7-[6-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-(2,6-diethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C35H39N9O3/c1-5-23-8-7-9-24(6-2)32(23)44-17-16-43-21-25(18-29(43)34(44)46)31-27-20-36-40-33(27)39-35(38-31)37-28-11-10-26(19-30(28)47-4)42-14-12-41(13-15-42)22(3)45/h7-11,18-21H,5-6,12-17H2,1-4H3,(H2,36,37,38,39,40) |
InChI 键 |
RKNJVRIHEMHKAU-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Mps1-IN-6: A Deep Dive into its Mechanism of Action in Mitosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. It delays the onset of anaphase until all chromosomes are properly attached to the microtubules of the mitotic spindle. Given its critical function in maintaining genomic stability, Mps1 has emerged as a promising therapeutic target in oncology, particularly in cancers characterized by chromosomal instability. Mps1-IN-6 is a potent and selective inhibitor of Mps1 kinase activity, demonstrating significant anti-proliferative and anti-tumor effects in various cancer cell lines, including breast cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound in mitosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent, ATP-competitive inhibitor of Mps1 kinase.[1][2][3] Its primary mechanism of action is the disruption of the Spindle Assembly Checkpoint (SAC).[1][4] In a normal mitotic cell, Mps1 is recruited to unattached kinetochores where it initiates a signaling cascade by phosphorylating several downstream targets, including the kinetochore-scaffolding protein KNL1. This phosphorylation cascade leads to the recruitment of other key SAC proteins such as Mad1, Mad2, Bub1, and BubR1, ultimately leading to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the ubiquitination and subsequent degradation of securin and cyclin B. This inhibition of APC/C activity delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle.
This compound, by inhibiting the kinase activity of Mps1, prevents the initial phosphorylation events required for the recruitment of SAC proteins to unattached kinetochores. This abrogation of the SAC signaling cascade allows the cell to bypass the mitotic checkpoint, even in the presence of misaligned chromosomes.[4][5] Consequently, cells treated with this compound exhibit a premature entry into anaphase, leading to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death.[1][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound (also reported as TC-Mps1-12) and other representative Mps1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Inhibitor | Target | IC50 (nM) | Assay Conditions |
| This compound (TC-Mps1-12) | Mps1 | 6.4 | In vitro kinase assay |
| Mps1-IN-1 | Mps1 | 367 | In vitro kinase assay |
| Mps1-IN-2 | Mps1 | 145 | In vitro kinase assay |
| AZ3146 | Mps1 | 35 | In vitro kinase assay |
| NMS-P715 | Mps1 | 182 | In vitro kinase assay |
Table 2: Cellular Activity of this compound (TC-Mps1-12)
| Cell Line | Cancer Type | Endpoint | IC50 / GI50 (µM) |
| A549 | Lung Carcinoma | Cell Proliferation (72h) | 0.84 |
| MDA-MB-231 | Breast Cancer | Cell Viability | Most effective among tested cell lines (specific value not provided in snippets) |
| HepG2 | Hepatocellular Carcinoma | Cell Viability | Dose-dependent decrease |
| Hep3B | Hepatocellular Carcinoma | Cell Viability | Dose-dependent decrease |
Signaling Pathway and Experimental Workflow Diagrams
Mps1 Signaling Pathway in the Spindle Assembly Checkpoint and its Inhibition by this compound
Caption: Mps1 signaling at unattached kinetochores and its inhibition by this compound.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of an Mps1 inhibitor like this compound.
Detailed Experimental Protocols
In Vitro Mps1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Mps1 kinase.
Materials:
-
Recombinant human Mps1 kinase
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for luminescence-based assay)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the this compound dilutions to the wells. Include a DMSO-only control.
-
Add recombinant Mps1 kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Add MBP substrate to each well.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-32P-ATP).
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
For luminescence-based assays, measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (Crystal Violet Staining)
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
Crystal violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours. Include a DMSO-only control.
-
After the incubation period, gently wash the cells with PBS.
-
Fix the cells with 100 µL of methanol (B129727) for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of crystal violet solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Immunofluorescence Microscopy for Mitotic Phenotypes
Objective: To visualize the effects of this compound on chromosome alignment, spindle formation, and localization of SAC proteins.
Materials:
-
Cancer cells grown on coverslips
-
This compound
-
Nocodazole (for SAC activation)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-γ-tublin, anti-Mad1, anti-Mad2)
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound for a specified time (e.g., 24 hours). For SAC analysis, co-treat with nocodazole for the last few hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope and quantify the observed phenotypes (e.g., percentage of cells with misaligned chromosomes, multipolar spindles, or altered Mad1/Mad2 localization).
Conclusion
This compound is a potent and selective inhibitor of Mps1 kinase that effectively disrupts the spindle assembly checkpoint, leading to mitotic errors and subsequent cell death in cancer cells. Its mechanism of action, centered on the abrogation of a critical cell cycle checkpoint, makes it a valuable tool for basic research into mitotic regulation and a promising candidate for further development as an anti-cancer therapeutic. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Mps1 inhibitors.
References
- 1. Buy TC-Mps1-12 | >98% [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
Mps1-IN-6: A Technical Guide to its Role in the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Spindle Assembly Checkpoint (SAC) is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Monopolar spindle 1 (Mps1), a dual-specificity kinase, plays a master regulatory role in the SAC. Its aberrant activity is implicated in aneuploidy, a hallmark of many cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Mps1-IN-6, a potent and selective inhibitor of Mps1, and its role in the context of the SAC. We present key quantitative data, detailed experimental protocols for the characterization of Mps1 inhibitors, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to Mps1 and the Spindle Assembly Checkpoint
The proper segregation of chromosomes during cell division is paramount for maintaining genomic stability. The Spindle Assembly Checkpoint (SAC) is a sophisticated signaling network that delays the onset of anaphase until all chromosomes have achieved proper bipolar attachment to the mitotic spindle[1][2][3]. The Mps1 kinase is a central component of the SAC, acting as a sensor for unattached kinetochores[4][5][6].
Upon detection of improper microtubule-kinetochore attachments, Mps1 initiates a phosphorylation cascade that ultimately leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting key mitotic proteins for degradation[1][2]. This inhibition is mediated by the Mitotic Checkpoint Complex (MCC), which is assembled and activated downstream of Mps1 signaling[1][2]. Overexpression of Mps1 has been observed in various human cancers and is often associated with aneuploidy and tumor progression, highlighting its significance as a therapeutic target[7][8][9].
This compound: A Potent Inhibitor of Mps1 Kinase
This compound is a small molecule inhibitor that has demonstrated high potency against Mps1 kinase. Its ability to disrupt the SAC and induce mitotic arrest makes it a valuable tool for studying Mps1 function and a potential candidate for anticancer drug development.
Quantitative Data for this compound and Other Mps1 Inhibitors
The following table summarizes the key quantitative data for this compound and provides a comparison with other known Mps1 inhibitors.
| Inhibitor | IC50 (nM) | Molecular Weight ( g/mol ) | Chemical Formula | Reference |
| This compound | 6.4 | 445.52 | C24H27N7O2 | [10] |
| Mps1/TTK inhibitor | 5.8 | - | - | [11] |
| Mps1-IN-1 | 367 | - | - | [12] |
| Mps1-IN-2 | 145 | 480.61 | C26H36N6O3 | [12][13] |
| MPI-0479605 | - | - | - | [14] |
| Mps-BAY1 | - | - | - | [5][15] |
| Mps-BAY2a | - | - | - | [5][15] |
Mechanism of Action of Mps1 in the Spindle Assembly Checkpoint
Mps1 kinase activity is essential for the recruitment and activation of downstream SAC proteins at unattached kinetochores. The signaling cascade initiated by Mps1 is crucial for the assembly of the MCC and the subsequent inhibition of the APC/C.
Mps1 Signaling Pathway
The following diagram illustrates the central role of Mps1 in the spindle assembly checkpoint signaling pathway.
Caption: Mps1 signaling cascade at an unattached kinetochore.
Experimental Protocols for Characterizing Mps1 Inhibitors
The following sections provide detailed methodologies for key experiments used to characterize the activity and cellular effects of Mps1 inhibitors like this compound.
In Vitro Mps1 Kinase Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of Mps1.
Materials:
-
Recombinant human Mps1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA)
-
ATP (at Km concentration)
-
Mps1 substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound (or other inhibitor) at various concentrations
-
P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)32 -
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing Mps1 kinase, kinase buffer, and the Mps1 substrate in a 96-well plate.
-
Add this compound at a range of concentrations to the wells. Include a DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP (and
P-γ-ATP if using radiography).32 -
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or a kinase inhibitor).
-
Quantify the amount of phosphorylated substrate. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated
P-γ-ATP, and measure radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's protocol to measure luminescence.32 -
Calculate the percentage of Mps1 inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of Mps1 inhibition on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound. Include a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting cell viability against the logarithm of the inhibitor concentration.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the effect of Mps1 inhibition on cell cycle progression.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for a defined period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer to measure the DNA content of the cells.
-
Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Spindle Assembly Checkpoint Protein Localization
This technique visualizes the effect of Mps1 inhibition on the localization of key SAC proteins to the kinetochores.
Materials:
-
Cancer cell line grown on coverslips
-
This compound (or other inhibitor)
-
Microtubule-depolymerizing agent (e.g., nocodazole)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies against SAC proteins (e.g., Mad2, Bub1) and a kinetochore marker (e.g., CREST anti-centromere antibody)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound and/or nocodazole (B1683961) for a specified time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of SAC proteins at the kinetochores.
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships in SAC activation provides a clearer understanding of the research process.
Experimental Workflow for Mps1 Inhibitor Characterization
Caption: Workflow for characterizing Mps1 inhibitors.
Logical Relationship in SAC Activation and Inhibition
Caption: Logical flow of SAC activation and its inhibition.
Conclusion
This compound is a potent inhibitor of Mps1 kinase, a master regulator of the spindle assembly checkpoint. Its ability to override the SAC and induce mitotic defects in cancer cells underscores the therapeutic potential of targeting Mps1. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the role of this compound and other Mps1 inhibitors in the context of the spindle assembly checkpoint and cancer therapy. Further research into the selectivity, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic promise.
References
- 1. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint | EMBO Reports [link.springer.com]
- 3. A changing view of how MPS1 initiates the Spindle Assembly Checkpoint - Dunn School [path.ox.ac.uk]
- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 12. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Characterization of the cellular and antitumor effects of MPI-0479605, a small-molecule inhibitor of the mitotic kinase Mps1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mps1 Inhibition as a Therapeutic Strategy to Induce Aneuploidy in Cancer Cells: A Technical Guide
Disclaimer: No specific public data was found for a compound designated "Mps1-IN-6." This guide will, therefore, focus on the well-characterized Mps1 inhibitor, Mps1-IN-1 , and other relevant Mps1 inhibitors to provide a comprehensive technical overview of the core topic.
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] The SAC prevents the premature separation of sister chromatids until all chromosomes have achieved proper bipolar attachment to the mitotic spindle. In many cancer cells, Mps1 is overexpressed, and its inhibition presents a promising therapeutic strategy to induce catastrophic chromosome mis-segregation, leading to aneuploidy and, ultimately, cell death.[4][5] This guide provides an in-depth technical overview of the mechanism of Mps1 inhibition-induced aneuploidy, focusing on the effects of small molecule inhibitors in cancer cells.
Mechanism of Action: Mps1 and the Spindle Assembly Checkpoint
Mps1 is a key upstream kinase in the SAC signaling cascade.[2] At unattached kinetochores, Mps1 initiates a phosphorylation cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, composed of BubR1, Bub3, Mad2, and Cdc20, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[6] This inhibition prevents the degradation of securin and cyclin B, thereby delaying anaphase onset.
The core mechanism of Mps1 action involves the sequential phosphorylation of several key proteins:
-
Knl1: Mps1 phosphorylation of the Knl1 scaffold protein creates a docking site for the Bub1/Bub3 complex.[6]
-
Bub1: Mps1 then phosphorylates Bub1, which facilitates the recruitment of Mad1.
-
Mad1: Finally, Mps1-mediated phosphorylation of Mad1 is crucial for the efficient assembly of the MCC.[6]
By inhibiting Mps1, small molecules like Mps1-IN-1 prevent this signaling cascade, leading to a failure to activate the SAC even in the presence of unattached kinetochores. This premature inactivation of the SAC results in an override of the mitotic checkpoint, leading to chromosome mis-segregation and the generation of aneuploid daughter cells.[4]
Signaling Pathway Diagram
Caption: Mps1 signaling at the unattached kinetochore to activate the Spindle Assembly Checkpoint.
Quantitative Data on Mps1 Inhibitor Activity
The following tables summarize the reported in vitro and cellular activities of various Mps1 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | Potency (Ki) | Potency (IC50) | Assay Type | Reference |
| Mps1-IN-1 | Mps1 | 27 nM | 367 nM | Ambit KinomeScan | [7] |
| Mps-BAY1 | Mps1 | - | 1-10 nM | Enzymatic Assay | [4] |
| Mps-BAY2a | Mps1 | - | 1-10 nM | Enzymatic Assay | [4] |
| Mps-BAY2b | Mps1 | - | 1-10 nM | Enzymatic Assay | [4] |
| MPI-0479605 | Mps1 | - | 1.8 nM | Enzymatic Assay | [5] |
Table 2: Cellular Activity of Mps1 Inhibitors
| Compound | Cell Line | Effect | Concentration | Reference |
| Mps1-IN-1 | HeLa, U2OS | Inhibition of Mps1 autophosphorylation | 10 µM | |
| Mps1-IN-1 | PtK2 | Disruption of Mad2 recruitment to kinetochores | 10 µM | [8] |
| Mps-BAY1 | HeLa | SAC Inhibition (H3 phosphorylation) | IC50 = 130 nM | |
| Mps-BAY2a | HeLa | SAC Inhibition (H3 phosphorylation) | IC50 = 95 nM | [4] |
| Mps-BAY2b | HeLa | SAC Inhibition (H3 phosphorylation) | IC50 = 670 nM | [4] |
| MPI-0479605 | HCT-116 | Decreased cell viability | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Drug Treatment
-
Cell Lines: HeLa (human cervical cancer), U2OS (human osteosarcoma), HCT-116 (human colon cancer), and PtK2 (rat kangaroo kidney epithelial) cells are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Mps1 inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentration. Control cells are treated with an equivalent concentration of DMSO.
Immunofluorescence Staining for Kinetochore Proteins
This protocol is used to visualize the localization of key SAC proteins.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with the Mps1 inhibitor or DMSO for the desired time. Nocodazole can be used as a positive control to induce mitotic arrest.
-
Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., Mad2, BubR1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Counterstain DNA with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize cells using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the Mps1 inhibitor for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control.
Flow Cytometry for Aneuploidy Analysis
This method is used to quantify the DNA content of a cell population.
-
Cell Collection: Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. Aneuploid populations will appear as distinct peaks with a DNA content other than 2N or 4N.
Experimental and Logical Workflows
Experimental Workflow for Assessing Mps1 Inhibitor-Induced Aneuploidy
Caption: Workflow for evaluating the effects of Mps1 inhibitors on cancer cells.
Logical Relationship of Mps1 Inhibition to Aneuploidy and Cancer Cell Death
Caption: The causal chain from Mps1 inhibition to cancer cell death.
Conclusion
The inhibition of Mps1 kinase activity represents a compelling strategy for the targeted therapy of cancers that exhibit aneuploidy and chromosomal instability. By disrupting the spindle assembly checkpoint, small molecule inhibitors like Mps1-IN-1 effectively induce massive chromosome mis-segregation, leading to a state of intolerable aneuploidy that triggers cell death in cancer cells. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of Mps1 inhibition. Further research into the development of highly specific and potent Mps1 inhibitors holds significant promise for advancing cancer treatment.
References
- 1. Spindle checkpoint–independent inhibition of mitotic chromosome segregation by Drosophila Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. Probe MPS1-IN-1 | Chemical Probes Portal [chemicalprobes.org]
- 8. researchgate.net [researchgate.net]
Unraveling the Cellular Aftermath of Mps1 Inhibition by Mps1-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), a dual-specificity protein kinase, plays a pivotal role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1] Dysregulation of Mps1 is frequently observed in various human cancers, making it an attractive therapeutic target. Mps1-IN-6 is a potent and selective inhibitor of Mps1, and understanding its precise cellular consequences is paramount for its development as a potential anti-cancer agent. This technical guide provides an in-depth analysis of the cellular ramifications of Mps1 inhibition by this compound and related inhibitors, focusing on quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Cellular Consequences of Mps1 Inhibition
Inhibition of Mps1 kinase activity by this compound and analogous small molecules triggers a cascade of cellular events, ultimately leading to cell death in cancer cells. The primary consequences include:
-
Abrogation of the Spindle Assembly Checkpoint (SAC): Mps1 is a master regulator of the SAC, acting upstream to recruit other essential checkpoint proteins like Mad1 and Mad2 to unattached kinetochores.[2] Inhibition of Mps1 prevents this recruitment, leading to a premature exit from mitosis, even in the presence of spindle defects.[2] This override of the SAC is a hallmark of Mps1 inhibitor activity.
-
Chromosome Missegregation and Aneuploidy: By disabling the SAC, Mps1 inhibitors cause cells to proceed into anaphase with improperly attached chromosomes. This results in gross chromosome missegregation, leading to aneuploidy, a state of an abnormal number of chromosomes, and the formation of micronuclei.[3]
-
Mitotic Catastrophe and Apoptosis: The severe genomic instability caused by widespread chromosome missegregation triggers cellular crisis. Cells ultimately undergo mitotic catastrophe, a form of cell death that occurs during mitosis, or enter a p53-dependent post-mitotic checkpoint arrest, which can then lead to apoptosis.[3] Mps1 inhibition has been shown to induce the intrinsic pathway of apoptosis, characterized by the activation of caspase-3/7.[3]
Quantitative Data on Mps1 Inhibition
The following tables summarize key quantitative data from studies on Mps1 inhibitors, providing insights into their potency and cellular effects.
Table 1: Inhibitory Potency of Mps1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound analog (unnamed) | Mps1/TTK | 5.8 | - | [4] |
| Mps1-IN-1 | Mps1 | 367 | - | [2] |
| Mps1-IN-2 | Mps1 | 145 | - | [2] |
| Reversine | Mps1 | 6 | HeLa | [3] |
| Mps-BAY2a | Mps1 | - | SK-N-Be2c | [3] |
| MPI-0479605 | Mps1 | - | HCT-116 |
Table 2: Cellular Effects of Mps1 Inhibition
| Inhibitor | Effect | Cell Line | Quantitative Measure | Reference |
| This compound analog (unnamed) | Inhibition of colony formation | DLD1, HCT116, U2OS | IC50s = 24.6, 20.1, and 20.6 nM, respectively | [4] |
| Mps1-IN-1 | Reduction in time spent in mitosis | PtK2 | ~40% less time compared to DMSO control | [2] |
| Mps1-IN-1 | Reduction in kinetochore-bound Mad2 | PtK2 | ~80% decrease | [2] |
| Reversine | Induction of apoptosis | SK-N-Be2c | Significant increase in Annexin V positive cells | [3] |
| Mps-BAY2a | Induction of apoptosis | SK-N-Be2c | Significant increase in Annexin V positive cells | [3] |
| Mps1 shRNA | Increased chromosome mis-segregation | Various | Mild mis-segregations increased from ~10% to ~55%; severe from ~4% to ~30% | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex cellular processes affected by Mps1 inhibition, the following diagrams have been generated using the DOT language.
Caption: Mps1 signaling pathway and consequences of its inhibition.
Caption: Experimental workflow for assessing apoptosis.
Caption: Workflow for Spindle Assembly Checkpoint analysis.
Detailed Experimental Protocols
Apoptosis Assay via Annexin V and Propidium Iodide Staining
This protocol is adapted from standard procedures for detecting apoptosis by flow cytometry.[3]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound or an equivalent volume of DMSO for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Spindle Assembly Checkpoint (SAC) Override Assay
This protocol is designed to assess the ability of this compound to override a SAC-induced mitotic arrest.[6]
Materials:
-
Cell line of interest (e.g., HeLa)
-
This compound
-
Nocodazole (B1683961) (or another microtubule-depolymerizing agent)
-
Complete cell culture medium
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and/or anti-Cyclin B1
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Synchronization:
-
Seed cells and allow them to adhere.
-
Treat cells with nocodazole (e.g., 100 ng/mL for HeLa cells) for 16-18 hours to induce a mitotic arrest by activating the SAC.
-
-
Inhibitor Treatment:
-
To the mitotically arrested cells, add this compound at various concentrations or a vehicle control.
-
Incubate for a defined period (e.g., 1-4 hours) to assess the override of the mitotic block.
-
-
Cell Processing for Flow Cytometry:
-
Harvest cells as described in the apoptosis protocol.
-
Fix cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash cells with PBS and resuspend in blocking buffer.
-
Incubate with the primary antibody against phospho-Histone H3 (a marker for mitotic cells).
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Resuspend cells in PBS containing DAPI or PI for DNA content analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the percentage of phospho-Histone H3 positive cells (mitotic cells). A decrease in this population after this compound treatment indicates SAC override.
-
-
Cell Processing for Immunofluorescence Microscopy:
-
Grow cells on coverslips.
-
After treatment, fix, permeabilize, and block the cells.
-
Incubate with primary and secondary antibodies as described above.
-
Mount coverslips on slides with mounting medium containing DAPI.
-
-
Microscopy Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the mitotic index by counting the percentage of cells with condensed chromosomes (DAPI staining) that are also positive for phospho-Histone H3. A decrease in the mitotic index upon this compound treatment signifies SAC abrogation.
-
Chromosome Segregation Analysis
This protocol outlines a method to visualize and quantify chromosome segregation errors following Mps1 inhibition.
Materials:
-
Cell line of interest
-
This compound
-
Complete cell culture medium
-
PBS
-
Fixation buffer
-
Permeabilization buffer
-
Blocking buffer
-
Primary antibody: anti-α-tubulin (to visualize the mitotic spindle)
-
Fluorophore-conjugated secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips.
-
Treat with a low concentration of this compound for a duration that allows cells to proceed through at least one mitosis (e.g., 24 hours).
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells as previously described.
-
Incubate with the anti-α-tubulin primary antibody to stain the microtubules of the mitotic spindle.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the DNA with DAPI.
-
-
Microscopy and Analysis:
-
Acquire images of cells in anaphase and telophase using a fluorescence microscope.
-
Examine the segregation of chromosomes (DAPI signal).
-
Quantify the percentage of anaphase/telophase cells exhibiting chromosome segregation defects, such as:
-
Lagging chromosomes: Chromosomes that are left behind at the metaphase plate during anaphase.
-
Chromosome bridges: Chromatin connections between the two separating masses of chromosomes.
-
Micronuclei: Small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei.
-
-
Conclusion
Inhibition of Mps1 by this compound presents a compelling strategy for anti-cancer therapy by exploiting the reliance of cancer cells on a functional spindle assembly checkpoint. The cellular consequences are profound, leading to catastrophic errors in chromosome segregation and ultimately, cell death. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug developers to further investigate the therapeutic potential of Mps1 inhibitors and to elucidate the intricate molecular mechanisms governing mitotic fidelity. The continued exploration of compounds like this compound holds promise for the development of novel and effective cancer treatments.
References
- 1. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 2. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 5. Elevating the frequency of chromosome mis-segregation as a strategy to kill tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: The Anti-Tumor Activity of Mps1-IN-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical anti-tumor activity of Mps1-IN-6, a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical component of the spindle assembly checkpoint (SAC), a key regulatory pathway that ensures the fidelity of chromosome segregation during mitosis.[1] Its overexpression in various cancers has made it an attractive target for therapeutic intervention.[1] this compound, also identified as compound 31 in its primary publication, is a pyrazolo[3,4-b]pyridine derivative that has demonstrated significant anti-proliferative and in vivo anti-tumor effects.[1]
Core Mechanism of Action
Mps1 kinase is a master regulator of the SAC, a signaling pathway that prevents the premature separation of sister chromatids until they are all correctly attached to the mitotic spindle.[1] In cancer cells, which often exhibit chromosomal instability, the SAC is frequently upregulated to tolerate aneuploidy. By inhibiting Mps1, this compound abrogates the SAC, leading to mitotic errors, such as chromosome mis-segregation and aneuploidy, which ultimately trigger cancer cell death.
Caption: Mps1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The anti-tumor activity of this compound has been quantified through in vitro enzymatic and cell-based assays, as well as in vivo xenograft models. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibitory and Anti-proliferative Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| Kinase Inhibition | Mps1 | 2.596[1] |
| Anti-proliferative Activity | MDA-MB-468 (Breast Cancer) | 221 |
| MV4-11 (Leukemia) | 823 | |
| MCF-7 (Breast Cancer) | >10,000 | |
| REB | >10,000 | |
| HT-29 (Colon Cancer) | >10,000 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in MDA-MB-468 Xenograft Model
| Dose (mg/kg) | Administration | Dosing Schedule | Tumor Growth Inhibition (TGI) |
| 30 | Intravenous (i.v.) | Once daily for 21 days | 21% |
| 60 | Intravenous (i.v.) | Once daily for 21 days | 34% |
Table 3: Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | 2 mg/kg (i.v.) | 10 mg/kg (p.o.) |
| Cmax (ng/mL) | 2920 | 160 |
| T1/2 (h) | 0.825 | 1.05 |
| AUC(0-t) (h*ng/mL) | 1050 | 204 |
| Bioavailability (F%) | - | 3.95 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the information available in the primary publication by Shihe Hu and colleagues.[1]
Mps1 Kinase Activity Assay
The inhibitory activity of this compound against Mps1 kinase was determined using a radiometric assay.
-
Reaction Mixture Preparation: A reaction mixture containing recombinant Mps1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer is prepared.
-
Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The mixture is then incubated at 30°C for a specified period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of a stop solution, typically containing a high concentration of EDTA.
-
Quantification: The phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, usually by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity, which is proportional to the kinase activity, is then measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
The anti-proliferative effects of this compound on various cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (MDA-MB-468, MCF-7, REB, MV4-11, HT-29) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0 to 10 µM) for 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional few hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The absorbance values are used to calculate the percentage of cell viability at each drug concentration relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated using non-linear regression analysis.
In Vivo MDA-MB-468 Xenograft Model
The anti-tumor efficacy of this compound in a living organism was evaluated using a human breast cancer xenograft model in immunodeficient mice.
Caption: Experimental Workflow for the In Vivo Xenograft Study.
-
Animal Model: Six to eight-week-old female BALB/c nude mice are used for this study.
-
Cell Implantation: MDA-MB-468 human breast cancer cells are harvested and suspended in a suitable medium, then subcutaneously injected into the flank of each mouse.
-
Tumor Development: The tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).
-
Group Assignment: The mice are then randomly assigned to different treatment groups: a vehicle control group and this compound treatment groups (30 mg/kg and 60 mg/kg).
-
Drug Administration: this compound is administered intravenously once daily for a period of 21 days.
-
Efficacy Assessment: Tumor volume and body weight are measured regularly throughout the study. The anti-tumor efficacy is determined by comparing the mean tumor volume of the treated groups to that of the vehicle control group. Tumor Growth Inhibition (TGI) is calculated at the end of the study.
-
Toxicity Evaluation: The general health and body weight of the mice are monitored as indicators of potential toxicity.
Conclusion
This compound is a potent inhibitor of Mps1 kinase with demonstrated anti-proliferative activity against specific cancer cell lines and in vivo anti-tumor efficacy in a breast cancer xenograft model.[1] Its mechanism of action, centered on the abrogation of the spindle assembly checkpoint, makes it a promising candidate for further preclinical and clinical investigation, particularly in tumors that are dependent on a robust SAC for their survival. The data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the therapeutic potential of this compound.
References
Mps1-IN-6 and the Induction of Mitotic Catastrophe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), a dual-specificity serine/threonine kinase, is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Overexpression of Mps1 is a common feature in a variety of human cancers and often correlates with poor prognosis, making it an attractive target for anticancer therapy.[3][4] Mps1-IN-6 is a potent inhibitor of Mps1, demonstrating significant antiproliferative and anti-tumor activity.[5] This technical guide provides an in-depth overview of the core mechanisms of this compound, its role in inducing mitotic catastrophe, and detailed experimental protocols for its characterization.
Mechanism of Action: Abrogating the Spindle Assembly Checkpoint
The primary function of Mps1 is to initiate and maintain the SAC in response to improper microtubule-kinetochore attachments.[1][2] By inhibiting Mps1, this compound disrupts this crucial checkpoint, leading to a cascade of events that ultimately result in mitotic catastrophe and cell death. The key consequences of Mps1 inhibition include:
-
Premature Anaphase Entry: In the presence of unaligned chromosomes, Mps1 inhibition overrides the SAC, leading to the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C).[3][6]
-
Chromosome Missegregation: The forced entry into anaphase with incorrect chromosome alignment results in severe chromosome missegregation and the formation of aneuploid daughter cells.[4][7]
-
Mitotic Catastrophe: The accumulation of catastrophic mitotic errors triggers a form of cell death known as mitotic catastrophe, characterized by the formation of multinucleated cells and micronuclei.[3][4] This is often followed by the induction of apoptosis.[4][7]
Quantitative Data on Mps1 Inhibition
While comprehensive quantitative data specifically for this compound is limited in the public domain, its potent inhibitory activity is established. The broader class of Mps1 inhibitors, including compounds with similar mechanisms of action, have been extensively characterized. The following tables summarize representative quantitative data for various Mps1 inhibitors, providing a strong indication of the expected effects of this compound.
Table 1: Inhibitory Potency of Mps1 Inhibitors
| Inhibitor | IC50 (nM) | Target | Reference |
| This compound | 6.4 | Mps1 | [5] |
| Mps1-IN-1 | 367 | Mps1 | [7] |
| Mps1-IN-2 | 145 | Mps1 | [7] |
| MPI-0479605 | 1.8 | Mps1 | [2] |
| CFI-402257 | 1.7 | TTK/Mps1 |
Table 2: Effects of Mps1 Inhibition on Cell Cycle Distribution
| Inhibitor | Cell Line | Concentration | Time (h) | % Sub-G1 | % G1 | % S | % G2/M | % >4n | Reference |
| PF-7006 | HCC1806 | 25 nM | 48 | Increased | - | - | - | Increased | |
| Mps-BAY1 | HCT 116 | 1 µM | 48 | - | - | - | Decreased | - | |
| Mps-BAY2a | HCT 116 | 1 µM | 48 | - | - | - | Decreased | - |
Table 3: Induction of Apoptosis by Mps1 Inhibition
| Inhibitor | Cell Line | Concentration | Time (h) | Apoptosis Induction | Assay | Reference |
| Mps1-IN-1 | HCT116 | Various | 48-72 | PARP Cleavage | Western Blot | [7] |
| Reversine | SK-N-Be2c | 0.3 µM | 72 | Increased Annexin-V | Flow Cytometry | [4] |
| Mps-BAY2a | SK-N-Be2c | 1 µM | 72 | Increased Annexin-V | Flow Cytometry | [4] |
| MPI-0479605 | HCT-116 | Various | 48 | Caspase-3/7 Activity | Luminescence Assay | [2] |
Signaling Pathways and Experimental Workflows
Mps1 Signaling in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of Mps1 in the SAC signaling cascade. Mps1 is recruited to unattached kinetochores where it phosphorylates its substrates, initiating a signaling cascade that leads to the inhibition of the APC/C.
Caption: Mps1 kinase signaling cascade at the unattached kinetochore to activate the Spindle Assembly Checkpoint.
Induction of Mitotic Catastrophe by this compound
Inhibition of Mps1 by this compound disrupts the SAC, leading to a series of events culminating in mitotic catastrophe.
Caption: Pathway of mitotic catastrophe induction by the Mps1 inhibitor this compound.
Experimental Workflow for Characterizing this compound
A typical workflow to investigate the effects of this compound on cell cycle progression and apoptosis is outlined below.
References
- 1. pnas.org [pnas.org]
- 2. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Degradation of the Human Mitotic Checkpoint Kinase Mps1 Is Cell Cycle-regulated by APC-cCdc20 and APC-cCdh1 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
Mps1-IN-6 and its Impact on Kinetochore-Microtubule Attachments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faithful chromosome segregation during mitosis is paramount for maintaining genomic integrity. This process is meticulously orchestrated by the dynamic interplay between kinetochores and spindle microtubules. Errors in these attachments can lead to aneuploidy, a hallmark of many cancers. The protein kinase Mps1 (Monopolar spindle 1), also known as TTK, is a critical regulator of this process, functioning as a key component of the spindle assembly checkpoint (SAC) and the error correction machinery.[1][2] Mps1 ensures that sister chromatids are correctly attached to microtubules from opposite spindle poles (biorientation) before the onset of anaphase.[1][2]
This technical guide provides an in-depth analysis of the effects of Mps1 inhibition, with a focus on the small molecule inhibitor Mps1-IN-6, on kinetochore-microtubule attachments. While specific data for this compound is limited in publicly available literature, this guide will draw upon the extensive research conducted on other well-characterized Mps1 inhibitors, such as reversine (B1683945) and Mps1-IN-1, which are presumed to share a similar mechanism of action. This document will detail the molecular consequences of Mps1 inhibition, present quantitative data in a structured format, provide detailed experimental protocols for studying these effects, and visualize the underlying signaling pathways.
The Role of Mps1 in Kinetochore-Microtubule Interactions
Mps1 is a dual-specificity kinase that localizes to unattached kinetochores during early mitosis.[3] Its primary functions at the kinetochore are twofold:
-
Spindle Assembly Checkpoint (SAC) Activation: Mps1 initiates the SAC signaling cascade by phosphorylating the kinetochore scaffold protein Knl1.[3] This leads to the recruitment of other SAC proteins, including Mad1 and Mad2, which ultimately form the Mitotic Checkpoint Complex (MCC). The MCC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature sister chromatid separation.[3][4][5]
-
Error Correction: Mps1 plays a crucial role in destabilizing incorrect kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to the same spindle pole) or merotelic (one kinetochore attached to both poles) attachments.[5][6] This error correction mechanism allows for the release of improper attachments and provides an opportunity for correct, bipolar attachments to form. Mps1 carries out this function in part by phosphorylating components of the Ndc80 and Ska complexes, which are critical for microtubule binding.[6][7][8]
Impact of this compound on Kinetochore-Microtubule Attachments
Inhibition of Mps1 by small molecules like this compound disrupts its critical functions, leading to a cascade of effects on kinetochore-microtubule interactions and overall mitotic progression.
Destabilization of the Spindle Assembly Checkpoint
The most immediate and well-documented effect of Mps1 inhibition is the abrogation of the spindle assembly checkpoint. By preventing the initial phosphorylation events required for SAC protein recruitment, Mps1 inhibitors lead to a failure to arrest the cell cycle in the presence of unattached kinetochores. This results in premature entry into anaphase, often with severe chromosome missegregation.[9]
Impaired Error Correction and Chromosome Misalignment
Mps1 inhibition also cripples the error correction machinery. Without Mps1 activity, incorrect kinetochore-microtubule attachments are not efficiently resolved. This leads to a high incidence of chromosome misalignment at the metaphase plate.[4][9][10] Live-cell imaging studies have shown that cells treated with Mps1 inhibitors often enter anaphase with lagging chromosomes and chromosomal bridges, leading to aneuploidy in the daughter cells.[9]
Quantitative Data on the Effects of Mps1 Inhibition
The following tables summarize quantitative data obtained from studies using various Mps1 inhibitors. These data provide a framework for understanding the expected effects of this compound.
| Parameter | Mps1 Inhibitor | Cell Line | Concentration | Observed Effect | Reference |
| Chromosome Misalignment | Reversine | HeLa | 250 nM | Many chromosomes fail to congress to the metaphase plate. | [10] |
| Mps1-IN-1 | HCT116 | 1 µM | 47% of cells show misaligned chromosomes. | [4] | |
| OSU-13 | OPM-2 | 2.5-10 µM | 86.6±7.7% of cells with lagging chromosomes in anaphase. | [11] | |
| Mitotic Duration | TC Mps1 12 | HepG2 | 10 µM | Mitotic duration shortened from 65 min to 25 min. | [12] |
| Inter-kinetochore Distance | Reversine | Human Oocytes | Not specified | Increased inter-kinetochore distance with age, a surrogate for reduced tension, is a factor in SAC sensitivity. | [13] |
| Control (DMSO) | S2 cells | - | 940 ± 130 nm | [14] | |
| Taxol (low dose) | S2 cells | 20 nM | 740 ± 120 nm | [14] |
| Protein | Mps1 Inhibitor | Cell Line | Effect on Kinetochore Localization | Reference |
| Mad1 | RNAi (Mps1 depletion) | HeLa | Reduced by ~74% | [15] |
| Mad2 | RNAi (Mps1 depletion) | HeLa | Reduced by ~95% | [15] |
| Mps1-IN-1 | U2OS | Evicted from kinetochores | [4] | |
| Ska3 | Mps1-IN-1 | HeLa | No significant change in localization at metaphase kinetochores. | [16] |
Signaling Pathways Affected by this compound
The inhibition of Mps1 by this compound perturbs key signaling pathways that govern accurate chromosome segregation.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on kinetochore-microtubule attachments.
Immunofluorescence Staining of Kinetochore Proteins
Objective: To visualize and quantify the localization of kinetochore proteins (e.g., Mad1, Mad2, Ska1) in cells treated with this compound.
Cell Line: HeLa or U2OS cells.
Materials:
-
HeLa or U2OS cells cultured on coverslips
-
This compound (dissolved in DMSO)
-
Microtubule depolymerizing agent (e.g., nocodazole)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 3% bovine serum albumin (BSA) in PBS
-
Primary antibodies (e.g., rabbit anti-Mad1, mouse anti-Mad2, goat anti-Ska1)
-
Secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse, Alexa Fluor 647 donkey anti-goat)
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Protocol:
-
Cell Culture and Treatment:
-
Seed HeLa or U2OS cells on glass coverslips in a 24-well plate and grow to 60-70% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
To enrich for mitotic cells with unattached kinetochores, co-treat with a microtubule depolymerizing agent like nocodazole (B1683961) (e.g., 100 ng/mL) for the last hour of this compound treatment.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the DNA with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal or widefield fluorescence microscope.
-
Quantify the fluorescence intensity of the target proteins at kinetochores (co-localized with a centromere marker like CREST) using image analysis software (e.g., ImageJ/Fiji).
-
Live-Cell Imaging of Mitotic Progression
Objective: To observe the dynamics of chromosome congression, segregation, and mitotic timing in real-time in cells treated with this compound.
Cell Line: U2OS cells stably expressing H2B-GFP (to visualize chromosomes) and alpha-tubulin-mCherry (to visualize microtubules).
Materials:
-
U2OS H2B-GFP/alpha-tubulin-mCherry cells
-
Glass-bottom imaging dishes
-
CO2-independent imaging medium
-
This compound (dissolved in DMSO)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Protocol:
-
Cell Seeding:
-
Seed the U2OS cells in glass-bottom imaging dishes and allow them to adhere and grow to 50-60% confluency.
-
-
Imaging Setup:
-
Replace the culture medium with pre-warmed CO2-independent imaging medium.
-
Place the dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.
-
-
Image Acquisition:
-
Identify cells in prophase or early prometaphase.
-
Begin time-lapse imaging, acquiring images in the GFP and mCherry channels every 2-5 minutes.
-
After acquiring a few baseline images, add this compound or DMSO to the imaging medium.
-
-
Data Analysis:
-
Analyze the time-lapse movies to determine:
-
The duration of mitosis (from nuclear envelope breakdown to anaphase onset).
-
The fidelity of chromosome congression to the metaphase plate.
-
The occurrence of chromosome segregation errors (lagging chromosomes, anaphase bridges).
-
-
In Vitro Mps1 Kinase Assay
Objective: To determine the inhibitory potency (e.g., IC50) of this compound on Mps1 kinase activity.
Materials:
-
Recombinant human Mps1 kinase
-
Mps1 substrate (e.g., a peptide derived from Knl1 or myelin basic protein)
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for antibody-based detection)
-
Kinase reaction buffer
-
This compound at various concentrations
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radiometric assay, or a phospho-specific antibody for ELISA or Western blot)
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer, substrate, and ATP.
-
In a microplate, add varying concentrations of this compound or DMSO (control).
-
Add the master mix to each well.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding recombinant Mps1 kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
-
Stop Reaction and Detect Phosphorylation:
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
-
Data Analysis:
-
Plot the percentage of Mps1 activity against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces Mps1 activity by 50%.
-
Conclusion
Inhibition of Mps1 kinase by small molecules such as this compound presents a potent mechanism to disrupt the fidelity of chromosome segregation. By abrogating the spindle assembly checkpoint and impairing the error correction machinery, these inhibitors induce catastrophic mitotic errors, leading to aneuploidy and ultimately cell death. This makes Mps1 an attractive target for cancer therapy, particularly in tumors characterized by chromosomal instability. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the intricate role of Mps1 in kinetochore-microtubule interactions and to evaluate the therapeutic potential of Mps1 inhibitors. Further research into the specific molecular interactions of this compound and its downstream effects will be crucial for its development as a potential therapeutic agent.
References
- 1. Mps1 kinase functions in mitotic spindle assembly and error correction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leader of the SAC: molecular mechanisms of Mps1/TTK regulation in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. researchgate.net [researchgate.net]
- 7. Mps1 Regulates Kinetochore-Microtubule Attachment Stability via the Ska Complex to Ensure Error-Free Chromosome Segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. TTK/MPS1 inhibitor OSU-13 targets the mitotic checkpoint and is a potential therapeutic strategy for myeloma | Haematologica [haematologica.org]
- 12. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Intrakinetochore stretch is associated with changes in kinetochore phosphorylation and spindle assembly checkpoint activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mps1 kinase activity restrains anaphase during an unperturbed mitosis and targets Mad2 to kinetochores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora B controls kinetochore–microtubule attachments by inhibiting Ska complex–KMN network interaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mps1-IN-6 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mps1 (Monopolar spindle 1), also known as TTK (Threonine and Tyrosine Kinase), is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC). The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis by delaying the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2][3] Upregulation of Mps1 is observed in various cancers and is often associated with aneuploidy and poor prognosis, making it a promising target for cancer therapy.[3]
Mps1-IN-6 is a potent and selective small molecule inhibitor of Mps1 kinase. These application notes provide an overview of the mechanism of action of Mps1 inhibition and detailed protocols for utilizing this compound in common cell-based assays to probe its effects on cell viability, cell cycle progression, and specific molecular markers of SAC activity.
Mechanism of Action
Mps1 kinase acts at the apex of the SAC signaling cascade.[4] It localizes to unattached kinetochores and initiates a signaling cascade by phosphorylating key substrates, including the kinetochore scaffold protein Knl1.[4] This phosphorylation event creates a docking site for the recruitment of other essential checkpoint proteins like Bub1, BubR1, Mad1, and Mad2.[1][5][6] The assembly of these proteins at the kinetochore leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of securin and cyclin B and delaying anaphase onset.[4]
Inhibition of Mps1 kinase activity by this compound disrupts this signaling cascade. This leads to a failure in the recruitment of downstream SAC proteins to unattached kinetochores, resulting in a compromised SAC.[1][5] Consequently, cells with unaligned chromosomes fail to arrest in mitosis and proceed prematurely into anaphase, leading to gross chromosome missegregation and aneuploidy.[1][7][8] This mitotic catastrophe ultimately triggers cell death in cancer cells.[3][7]
Data Presentation
The following table summarizes the inhibitory concentrations of various Mps1 inhibitors in different cancer cell lines, providing a comparative context for the expected potency of this compound.
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| Mps1-IN-1 | - | In vitro kinase assay | 367 | [1] |
| Mps1-IN-2 | - | In vitro kinase assay | 145 | [1] |
| MPI-0479605 | - | In vitro kinase assay | 1.8 | [4] |
| PF-7006 | - | Cellular Assay | 2-6 | [7] |
| PF-3837 | - | Cellular Assay | 2-6 | [7] |
| Mps-BAY1 | HeLa | SAC inactivation | 130 | |
| Mps-BAY2a | HeLa | SAC inactivation | 95 | |
| Mps-BAY2b | HeLa | SAC inactivation | 670 | |
| Mps-BAY2a | Human Colon Carcinoma Cell Lines | Antiproliferative | 160 to >10,000 |
Signaling Pathway and Experimental Workflow Visualization
Caption: Mps1 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for this compound Cell-Based Assays.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Immunofluorescence Staining for Mitotic Markers
This protocol allows for the visualization of the cellular effects of this compound on mitotic progression and SAC components.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Coverslips in a 24-well plate
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-Mad2)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a 24-well plate.
-
Treat cells with an effective concentration of this compound (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours).[1] To enrich for mitotic cells, a mitotic shake-off can be performed after treatment with a microtubule-destabilizing agent like nocodazole.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
-
Wash with PBS.
-
Block with 1% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Stain with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence microscope. Analyze for changes in protein localization and mitotic defects.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Look for a decrease in the G2/M population and an increase in polyploidy with this compound treatment.
-
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Phosphatase 1 inactivates Mps1 to ensure efficient Spindle Assembly Checkpoint silencing | eLife [elifesciences.org]
- 3. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rupress.org [rupress.org]
- 6. rupress.org [rupress.org]
- 7. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mps1-IN-6 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling, solubilization, and storage of Mps1-IN-6, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of Mps1 kinase, a key regulator of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of Mps1 has been implicated in various cancers, making it an attractive target for therapeutic intervention. This compound has demonstrated antiproliferative and anti-tumor activity in cancer cell lines, highlighting its potential as a valuable research tool and a starting point for drug development.
Physicochemical Properties and Solubility
Proper solubilization is critical for the effective use of this compound in in vitro and in vivo studies. The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value |
| Molecular Weight | 445.52 g/mol |
| Solubility in DMSO | Up to 30 mg/mL (67.33 mM)[1] |
| Solubility in Water | Insoluble[1] |
| Solubility in Ethanol | Insoluble[1] |
| Appearance | Solid powder |
| Storage (Powder) | 3 years at -20°C[1] |
| Storage (in Solvent) | 1 year at -80°C; 1 month at -20°C[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This concentrated stock can be used for subsequent dilutions to desired working concentrations for various assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Safety Precautions: Before starting, consult the Safety Data Sheet (SDS) for this compound and DMSO. Handle the compounds in a well-ventilated area or a chemical fume hood. Wear appropriate PPE.
-
Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L * 0.001 L * 445.52 g/mol * 1000 mg/g = 4.4552 mg
-
-
Weighing: Accurately weigh out approximately 4.46 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube. Record the exact weight.
-
Solubilization:
-
Based on the actual weight, calculate the precise volume of DMSO needed. For example, if you weighed out 4.50 mg: Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) / Desired Concentration (mM) * 1,000,000 (µL/L) Volume (µL) = (4.50 mg / 445.52 g/mol ) / 10 mM * 1,000,000 µL/L ≈ 1010 µL
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (to 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled cryogenic vials. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed sterile cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated micropipettes and sterile tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound to be used in your experiment.
-
Serial Dilution (Recommended): It is best practice to perform serial dilutions of the DMSO stock in DMSO first before diluting into the aqueous culture medium to prevent precipitation. However, for direct dilution, ensure rapid and thorough mixing.
-
Dilution into Culture Medium:
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mix immediately and thoroughly by gentle pipetting or inversion. Do not vortex medium containing serum.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This is essential to distinguish the effects of the inhibitor from those of the solvent. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.
-
Treatment: Add the prepared working solutions and the vehicle control to your cell cultures and incubate for the desired duration.
Visualizations
Caption: Workflow for preparing an this compound stock solution.
Caption: Role of Mps1 in the spindle assembly checkpoint and its inhibition by this compound.
References
Application Notes and Protocols for Mps1-IN-6 in a Breast Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK protein kinase, is a critical component of the spindle assembly checkpoint (SAC), a key surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] In many cancer types, including breast cancer, Mps1 is overexpressed, and this overexpression is often correlated with a poor prognosis.[3][4] Cancer cells, particularly those with high levels of aneuploidy, exhibit a dependency on Mps1 for their survival.[4] Inhibition of Mps1 kinase activity disrupts the SAC, leading to premature anaphase, severe chromosome missegregation, and ultimately, mitotic catastrophe and apoptotic cell death.[2][5] This dependency makes Mps1 an attractive therapeutic target in oncology.
Mps1-IN-6 is a potent and selective inhibitor of Mps1. While specific preclinical data for this compound in breast cancer xenograft models is not extensively published, data from analogous Mps1 inhibitors, such as CFI-402257 and CCT289346, demonstrate significant anti-tumor activity, particularly in triple-negative breast cancer (TNBC) models.[3][6][7] These inhibitors have shown efficacy both as single agents and in synergistic combination with taxane-based chemotherapies like paclitaxel (B517696) and docetaxel.[6][8]
These application notes provide a comprehensive overview and detailed protocols for the evaluation of this compound in a breast cancer xenograft model, based on established methodologies for similar Mps1 inhibitors.
Mps1 Signaling Pathway and Mechanism of Action of Inhibitors
Mps1 plays a pivotal role in the spindle assembly checkpoint by phosphorylating multiple downstream targets to prevent the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C). Inhibition of Mps1 abrogates this checkpoint, leading to uncontrolled mitotic progression and cell death in cancer cells.
Caption: Mps1 signaling pathway and the mechanism of this compound action.
Quantitative Data Summary for a Representative Mps1 Inhibitor (CFI-402257)
The following table summarizes in vivo efficacy data for the Mps1 inhibitor CFI-402257 in a breast cancer xenograft model, which can serve as a reference for designing studies with this compound.
| Parameter | Value | Reference |
| Compound | CFI-402257 | [3] |
| Animal Model | CD-1 Nude mice with MDA-MB-231 human breast cancer xenografts | [3] |
| Dosage | 5 mg/kg, orally, once daily (QD) | [3] |
| Treatment Duration | 22 days | [3] |
| Tumor Growth Inhibition (TGI) | 74% (p=0.02 vs. vehicle) | [3] |
| Dosage | 6 mg/kg, orally, once daily (QD) | [3] |
| Tumor Growth Inhibition (TGI) | 89% (p=0.004 vs. vehicle) | [3] |
| Combination Therapy | CFI-402257 with AICAR in MDA-MB-231 xenografts | [9] |
| Final Mean Tumor Volume (Vehicle) | 297.9 mm³ | [9] |
| Final Mean Tumor Volume (CFI-402257 alone) | 132.04 mm³ | [9] |
| Final Mean Tumor Volume (Combination) | 60.96 mm³ | [9] |
Experimental Protocols
Breast Cancer Xenograft Model Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a breast cancer xenograft model.
Caption: General workflow for a breast cancer xenograft study.
Detailed Protocol for In Vivo Efficacy Study
This protocol is a representative example and may require optimization for this compound.
1. Cell Line and Culture
-
Cell Line: MDA-MB-231 (a human triple-negative breast cancer cell line) is a suitable model.[3][9]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
2. Animal Model
-
Species: Female athymic nude mice (e.g., BALB/c nude or CD-1 nude), 6-8 weeks old.[9]
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation
-
Cell Preparation: Harvest MDA-MB-231 cells at approximately 80% confluency using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Injection: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^6 cells per 100 µL.
-
Procedure: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Randomization
-
Measurement: Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group).
5. Drug Formulation and Administration
-
This compound Formulation: The formulation will depend on the physicochemical properties of this compound. A common vehicle for oral administration of small molecule inhibitors is a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Vehicle Control: The vehicle used for this compound formulation without the active compound.
-
Positive Control (Optional): A standard-of-care chemotherapy agent such as paclitaxel.
-
Administration: Administer this compound (e.g., orally via gavage) and vehicle control daily for the duration of the study.
6. Efficacy and Toxicity Monitoring
-
Tumor Measurements: Continue to measure tumor volume 2-3 times per week.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
7. Study Endpoint and Tissue Collection
-
Endpoint Criteria: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).
-
Tissue Collection: At the endpoint, euthanize the mice and excise the tumors. Record the final tumor weights. A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen in liquid nitrogen for molecular analysis.
Preclinical Study Design Logic
The logical framework for a preclinical study evaluating this compound should include dose-response, efficacy, and potential combination therapy arms.
Caption: Logical framework for a preclinical xenograft study.
Conclusion
This compound, as a potent inhibitor of the Mps1 kinase, holds promise as a therapeutic agent for breast cancer, particularly for aggressive subtypes like TNBC. The provided application notes and protocols, based on extensive research with analogous Mps1 inhibitors, offer a robust framework for the preclinical evaluation of this compound in a breast cancer xenograft model. Careful execution of these studies will be critical in determining the efficacy and safety profile of this compound and its potential for clinical development.
References
- 1. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. High levels of the Mps1 checkpoint protein are protective of aneuploidy in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. icr.ac.uk [icr.ac.uk]
- 8. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: Mps1-IN-6 Combination Therapy with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a critical component of the spindle assembly checkpoint (SAC), a key surveillance mechanism that ensures the accurate segregation of chromosomes during mitosis.[1][2] Overexpression of Mps1 is observed in various human tumors and is often associated with a poor prognosis.[2] Mps1 inhibitors disrupt the SAC, forcing cells with unattached chromosomes to prematurely enter anaphase, leading to gross chromosomal missegregation and ultimately, cell death, a process known as mitotic catastrophe.[3]
Paclitaxel (B517696), a widely used chemotherapeutic agent, functions by stabilizing microtubules, which are essential for forming the mitotic spindle.[2] This stabilization disrupts the dynamic nature of microtubules, leading to mitotic arrest and subsequent apoptosis.[2]
The combination of an Mps1 inhibitor with paclitaxel has demonstrated a synergistic anti-tumor effect in preclinical studies.[1][4] This combination therapy enhances chromosomal segregation errors and promotes tumor cell death, even in paclitaxel-resistant models.[4] This document provides detailed application notes and protocols for studying the combination of Mps1 inhibitors, with a focus on Mps1-IN-6, and paclitaxel in a research setting.
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for paclitaxel alone and in combination with Mps1 inhibitors in various cell lines. A lower IC50 value in the combination treatment indicates a synergistic or additive effect.
Table 1: Paclitaxel IC50 Values (nM) in Combination with Mps1 Inhibitors [1]
| Cell Line | Paclitaxel Alone | Paclitaxel + Cpd-5 (100 nM) |
| KB1P-B11 | 3.5 | 0.8 |
| 4T1 | 10.2 | 2.1 |
| MDA-MB-231 | 4.8 | 1.5 |
In Vivo Efficacy: Tumor Growth Inhibition
Xenograft models in immunocompromised mice are crucial for evaluating the in vivo efficacy of anticancer agents. The following table presents data on tumor growth inhibition in a xenograft model treated with an Mps1 inhibitor and paclitaxel, both as single agents and in combination.
Table 2: In Vivo Efficacy of Mps-BAY2b and Paclitaxel Combination in a HeLa-Matu Xenograft Model [3]
| Treatment Group | Dosing | Mean Tumor Area (mm²) at Day 15 | % Tumor Growth Inhibition |
| Vehicle | - | ~150 | - |
| Mps-BAY2b | 30 mg/kg, p.o., twice daily | ~100 | ~33% |
| Paclitaxel | 10 mg/kg, i.v., once weekly | ~80 | ~47% |
| Combination | Mps-BAY2b + Paclitaxel | ~20 | ~87% |
Signaling Pathway
The synergistic effect of Mps1 inhibitors and paclitaxel stems from their distinct but complementary mechanisms of action, both targeting the integrity of mitosis.
Caption: Combined effects of this compound and Paclitaxel on Mitosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and paclitaxel, alone and in combination.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound
-
Paclitaxel
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of this compound and paclitaxel in culture medium. For combination studies, prepare serial dilutions of paclitaxel in medium containing a fixed, non-toxic concentration of this compound.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with single agents and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Paclitaxel
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat cells with the desired concentrations of this compound, paclitaxel, or the combination for 24-48 hours. Include a vehicle-treated control.
-
Harvest the cells (including floating cells) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Paclitaxel
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate Buffered Saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, paclitaxel, or the combination for the desired time.
-
Harvest cells, wash with PBS, and resuspend the cell pellet in 1 mL of cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 9 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
In Vivo Xenograft Mouse Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of the this compound and paclitaxel combination.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell line of interest
-
This compound formulated for in vivo use
-
Paclitaxel formulated for in vivo use
-
Vehicle controls for both drugs
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Paclitaxel alone, Combination).
-
Administer the drugs according to a predetermined dosing schedule. For example, paclitaxel might be administered intravenously once a week, while this compound could be given orally daily or on a different schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Caption: Workflow for an In Vivo Xenograft Study.
References
- 1. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Mps1 in combination with paclitaxel inhibits osteosarcoma progression by modulating spindle assembly checkpoint and Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
Application Notes and Protocols for Mps1-IN-6 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monopolar spindle 1 (Mps1), also known as TTK, is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1][2] Upregulation of Mps1 is observed in various human cancers and is often associated with aneuploidy and poor prognosis.[1] Inhibition of Mps1 kinase activity disrupts the SAC, leading to premature anaphase, chromosome missegregation, and ultimately mitotic catastrophe and apoptotic cell death in cancer cells. This makes Mps1 an attractive therapeutic target for cancer.
Mps1-IN-6 is a small molecule inhibitor of Mps1. While detailed in vivo data for this compound is limited in publicly available literature, this document provides a comprehensive guide for its use in in vivo animal studies based on the characterization of other potent and selective Mps1 inhibitors, such as CCT271850 and BAY 1217389. These compounds have demonstrated in vivo efficacy in xenograft models and serve as excellent surrogates for designing and executing preclinical studies with this compound.[3][4]
These application notes provide detailed protocols for the formulation and administration of Mps1 inhibitors in mice, as well as methodologies for evaluating their pharmacokinetic profiles and in vivo efficacy in tumor xenograft models.
Mechanism of Action
Mps1 kinase is a key activator of the SAC.[5] In response to improper kinetochore-microtubule attachments, Mps1 initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying the onset of anaphase until all chromosomes are correctly bioriented on the metaphase plate.[2][6]
Mps1 inhibitors competitively bind to the ATP-binding pocket of the Mps1 kinase, abrogating its catalytic activity.[7] This prevents the phosphorylation of downstream SAC proteins, leading to a failure to establish or maintain the mitotic checkpoint. As a result, cancer cells, which often exhibit a high degree of chromosomal instability and are reliant on a functional SAC, are driven into a premature and aberrant mitosis, resulting in aneuploidy and subsequent cell death.[7]
Quantitative Data for Representative Mps1 Inhibitors
The following tables summarize key quantitative data for the well-characterized Mps1 inhibitors CCT271850 and BAY 1217389, which can be used as a reference for planning in vivo studies with this compound.
Table 1: In Vitro Potency of Representative Mps1 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| CCT271850 | Mps1 Kinase Activity | 4 | [8] |
| BAY 1217389 | Mps1 Kinase Activity | <10 | [9] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of Representative Mps1 Inhibitors
| Compound | Animal Model | Dosing Route & Schedule | Key Findings | Reference |
| CCT271850 | Mouse Xenograft (Colorectal Carcinoma) | Oral | Orally bioavailable (F=68%); demonstrated moderate single-agent efficacy. >80% inhibition of Mps1 activity for at least 24h predicted for tumor stasis or regression. | [3][8] |
| BAY 1217389 | Mouse and Rat | Oral (1 mg/kg in mouse, 0.5 mg/kg in rat) | Moderate oral bioavailability in mouse, high in rat. Moderate efficacy in monotherapy in tumor xenograft studies. | [4] |
| Mps-BAY2b | Mouse Xenograft (HeLa-Matu) | Oral (30 mg/kg, twice daily) with Paclitaxel | Synergistic reduction in tumor growth compared to either agent alone. | [10] |
Experimental Protocols
Formulation of Mps1 Inhibitor for Oral Gavage in Mice
This protocol is based on a general method for formulating hydrophobic small molecules for oral administration in mice and a specific formulation for the Mps1 inhibitor BAY 1217389.[4][11]
Materials:
-
This compound (or other Mps1 inhibitor)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or sterile water (ddH2O)[4]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of Mps1 inhibitor powder based on the desired final concentration and dosing volume. For example, for a 10 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the concentration would be 2 mg/mL.
-
Initial Dissolution: In a sterile microcentrifuge tube, add 10% of the final volume as DMSO to the Mps1 inhibitor powder. For a 1 mL final volume, this would be 100 µL of DMSO. Vortex or sonicate until the compound is fully dissolved, aiming for a clear solution.
-
Add Solubilizer: To the DMSO solution, add 40% of the final volume as PEG300 (400 µL for a 1 mL final volume). Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 5% of the final volume as Tween 80 (50 µL for a 1 mL final volume) to the mixture and mix again until a uniform solution is achieved.
-
Final Dilution: Add 45% of the final volume as sterile saline or ddH2O (450 µL for a 1 mL final volume) to bring the total volume to 1 mL. Mix thoroughly. The final formulation may be a clear solution or a fine, homogenous suspension.
-
Pre-Dosing Preparation: Before each gavage, visually inspect the formulation for any precipitation. If it is a suspension, ensure it is well-mixed by vortexing to guarantee uniform dosing. The mixed solution should be used immediately for optimal results.[4]
In Vivo Xenograft Tumor Model Protocol
This protocol describes a general workflow for evaluating the efficacy of an Mps1 inhibitor in a subcutaneous xenograft mouse model.[10]
Animal Model:
-
Athymic nude mice (nu/nu) or other immunocompromised strains are suitable for establishing human tumor xenografts.[10]
Cell Line:
-
Choose a cancer cell line known to be sensitive to Mps1 inhibition. HeLa-Matu cells have been used in published studies.[10]
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Harvest cells during the exponential growth phase.
-
Tumor Cell Implantation:
-
Resuspend the harvested cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Mps1 inhibitor formulation or vehicle control to the respective groups via oral gavage. A typical dosing schedule could be once or twice daily.[10] Combination therapies, for instance with paclitaxel, can also be explored.[10]
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Analyze the data for statistical significance.
-
Visualizations
Mps1 Signaling Pathway in Mitosis
Caption: Mps1 signaling at unattached kinetochores leading to mitotic arrest.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
References
- 1. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of CCT271850, a selective, oral and potent MPS1 inhibitor, used to directly measure in vivo MPS1 inhibition vs therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Techniques for Assessing Mitotic Slippage with Mps1-IN-6: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing mitotic slippage induced by Mps1-IN-6, a potent inhibitor of the Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical component of the Spindle Assembly Checkpoint (SAC), a key cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Inhibition of Mps1 kinase activity abrogates the SAC, leading to premature exit from mitosis even in the presence of spindle defects, a phenomenon known as mitotic slippage.[1][4] This can result in aneuploidy and, ultimately, cell death, making Mps1 an attractive target for cancer therapy.[1][5]
Introduction to Mitotic Slippage
Mitotic slippage is a process where cells exit mitosis without proper chromosome segregation and cytokinesis.[6] This can be triggered by the inhibition of key SAC proteins, such as Mps1.[1][3] Normally, the SAC halts the cell cycle in metaphase until all chromosomes are correctly attached to the mitotic spindle.[2][3] Mps1 plays a crucial upstream role in this signaling cascade.[7][8] When Mps1 is inhibited by compounds like this compound, the SAC is weakened or completely bypassed.[4][5] This leads to the premature activation of the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase that targets key mitotic proteins like cyclin B1 and securin for degradation.[3][6] The degradation of these proteins drives the cell out of mitosis and into a G1-like state, often with a tetraploid (4N or >4N) DNA content.[9][10]
The assessment of mitotic slippage is crucial for characterizing the mechanism of action of Mps1 inhibitors and for developing novel anti-cancer therapeutics. The following sections provide detailed protocols for the most common and effective techniques to monitor and quantify this process.
Signaling Pathway Overview
Mps1 is a key kinase that initiates the SAC signaling cascade in response to unattached kinetochores. Its inhibition by this compound disrupts this pathway, leading to mitotic slippage.
Caption: Mps1 signaling pathway and its inhibition by this compound.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments to assess the effects of this compound.
Table 1: Live-Cell Imaging Analysis of Mitotic Events
| Treatment (24h) | Mitotic Arrest Duration (min, Mean ± SD) | % Mitotic Slippage | % Mitotic Death |
| Vehicle (DMSO) | 45 ± 10 | < 5% | < 5% |
| Nocodazole (100 nM) | > 720 | 15 ± 5% | 80 ± 8% |
| This compound (1 µM) | 25 ± 8 | > 90% | < 10% |
| Nocodazole + this compound | 60 ± 15 | > 85% | < 15% |
Table 2: Flow Cytometry Analysis of Cell Cycle Distribution
| Treatment (48h) | % G1 Phase | % S Phase | % G2/M Phase (4N) | % >4N DNA Content |
| Vehicle (DMSO) | 55 ± 4 | 25 ± 3 | 20 ± 2 | < 1% |
| This compound (1 µM) | 10 ± 2 | 5 ± 1 | 5 ± 1 | 80 ± 5 |
Table 3: Immunofluorescence Analysis of Mitotic Markers
| Treatment (24h) | % Cyclin B1 Positive Mitotic Cells | % Securin Positive Mitotic Cells |
| Vehicle (DMSO) | > 95% | > 95% |
| Nocodazole (100 nM) | > 98% | > 98% |
| Nocodazole + this compound | < 10% | < 15% |
Experimental Protocols
Protocol 1: Live-Cell Imaging for Direct Visualization of Mitotic Slippage
This protocol allows for the direct observation and quantification of mitotic arrest duration and cell fate (mitotic slippage vs. mitotic death).[11][12]
Experimental Workflow:
Caption: Workflow for live-cell imaging to assess mitotic slippage.
Materials:
-
Cells stably expressing a fluorescent nuclear marker (e.g., H2B-GFP or H2B-mCherry)
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging microscope with environmental chamber (37°C, 5% CO₂)
-
This compound, Nocodazole (or other mitotic spindle poison), and DMSO (vehicle control)
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
Procedure:
-
Cell Seeding: Seed cells expressing the nuclear marker in glass-bottom dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Cell Adherence: Allow cells to adhere and grow overnight in a standard cell culture incubator.
-
Treatment: The next day, replace the medium with fresh medium containing the desired concentrations of this compound, a positive control for mitotic arrest (e.g., nocodazole), a combination of both, or a vehicle control (DMSO).
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the temperature and CO₂ levels to equilibrate for at least 30 minutes.
-
Set up the microscope to acquire phase-contrast and fluorescence images at multiple positions every 10-20 minutes for a duration of 24-48 hours.
-
-
Data Analysis:
-
Manually or automatically track individual cells from the time they enter mitosis (identified by nuclear envelope breakdown and chromosome condensation) until they exit mitosis.
-
Mitotic Arrest Duration: Measure the time from nuclear envelope breakdown to anaphase onset or mitotic slippage.
-
Cell Fate Determination:
-
Normal Mitosis: Chromosome alignment at the metaphase plate followed by sister chromatid separation (anaphase).
-
Mitotic Slippage: Exit from a prolonged mitotic arrest without chromosome segregation, characterized by decondensation of chromosomes and reformation of a nuclear envelope, often resulting in a single, large nucleus or multiple micronuclei.[11]
-
Mitotic Death: Cell death during mitotic arrest, characterized by cell shrinkage, membrane blebbing, and eventual fragmentation.[11]
-
-
Quantify the percentage of cells undergoing each fate for each treatment condition.
-
Protocol 2: Flow Cytometry for DNA Content Analysis
This protocol quantifies the proportion of cells with a 4N or greater DNA content, which is indicative of mitotic arrest and subsequent slippage.[9][13]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel regulation on the mitotic checkpoint revealed by knocking out CDC20 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. Identification of a mitotic death signature in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Mps1 Inhibition in Triple-Negative Breast Cancer (TNBC) Cell Lines
Note: A comprehensive literature search did not yield specific experimental data for a compound designated "Mps1-IN-6." The following application notes and protocols are based on the well-documented effects of other potent and selective Monopolar Spindle 1 (Mps1/TTK) kinase inhibitors, such as BOS-172722, CFI-402257, and Cpd-5, in triple-negative breast cancer (TNBC) models. These protocols can be adapted for the evaluation of novel Mps1 inhibitors like this compound.
Introduction
Monopolar Spindle 1 (Mps1), also known as Threonine Tyrosine Kinase (TTK), is a critical dual-specificity protein kinase that plays an essential role in the Spindle Assembly Checkpoint (SAC).[1] The SAC is a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis by preventing premature entry into anaphase.[2] Mps1 is frequently overexpressed in a variety of aggressive cancers, including triple-negative breast cancer (TNBC), and its high expression often correlates with poor prognosis.[3][4] This overexpression makes Mps1 an attractive therapeutic target. Inhibition of Mps1 abrogates the SAC, leading to severe chromosome missegregation, aneuploidy, and ultimately, mitotic catastrophe and apoptotic cell death in cancer cells.[2][5]
These notes provide an overview of the mechanism of action of Mps1 inhibitors and detailed protocols for assessing their efficacy in TNBC cell lines.
Mechanism of Action: Mps1 Inhibition and Mitotic Catastrophe
In a normal cell cycle, Mps1 is activated at unattached kinetochores during mitosis. It initiates a signaling cascade by phosphorylating downstream targets like KNL1, which in turn recruits other SAC proteins including Mad1, Mad2, Bub1, and BubR1.[6] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[5][6]
In TNBC cells, treatment with a potent Mps1 inhibitor bypasses this checkpoint. Even in the presence of spindle damage (often induced by co-treatment with taxanes), the cells are forced into anaphase prematurely.[7] This results in catastrophic chromosome segregation errors, the formation of micronuclei, and ultimately triggers the intrinsic apoptotic pathway.[3][8]
Data Presentation: Efficacy of Mps1 Inhibitors in TNBC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known Mps1 inhibitors across different TNBC cell lines, demonstrating the potent anti-proliferative effect of targeting this kinase.
| Mps1 Inhibitor | Cell Line | IC50 (nM) | Assay Duration | Reference |
| PF-7006 | HCC1806 | 2 - 6 | Not Specified | [9] |
| BOS-172722 | MDA-MB-231 | (Data for TNBC sensitivity confirmed, specific IC50 not provided) | 96 hours | [8] |
| CFI-402257 | MDA-MB-231 | (Used at 100 nM for mechanistic studies) | 72 hours | [5] |
| Cpd-5 | KB1P-B11 | (Synergistic effects observed, specific IC50 not provided) | Not Specified | [10] |
Experimental Protocols
The following are detailed protocols for the characterization of Mps1 inhibitors in TNBC cell lines.
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the dose-dependent effect of an Mps1 inhibitor on the viability of TNBC cells.
Materials:
-
TNBC cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Mps1 inhibitor stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count TNBC cells. Seed 2,000 - 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of the Mps1 inhibitor in complete growth medium. Concentrations could range from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a "vehicle control" (DMSO only) and a "medium only" blank.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[5]
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the vehicle control wells changes to orange.
-
Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of Mps1 inhibition on cell cycle distribution.
Materials:
-
TNBC cell line
-
6-well cell culture plates
-
Mps1 inhibitor
-
Phosphate-Buffered Saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed approximately 1x10⁵ cells per well in 6-well plates and allow them to attach for 24 hours.
-
Drug Treatment: Treat the cells with the Mps1 inhibitor at relevant concentrations (e.g., 1x and 5x the IC50 value) and a vehicle control for 24-48 hours.[9]
-
Harvest Cells: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 3 hours at -20°C.[5]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 200-500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use appropriate software to gate the cell populations and quantify the percentage of cells in the Sub-G1, G1, S, and G2/M phases of the cell cycle. An increase in the Sub-G1 and >4n populations is indicative of apoptosis and aneuploidy, respectively.[9]
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following Mps1 inhibitor treatment.
Materials:
-
TNBC cell line
-
6-well cell culture plates
-
Mps1 inhibitor
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2 for the desired time (e.g., 48 or 72 hours).
-
Harvest Cells: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each sample.
-
Analysis: Analyze the samples by flow cytometry within one hour. The cell populations can be distinguished as:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+) Quantify the percentage of cells in each quadrant.
-
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of mitotic kinase Mps1 promotes cell death in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TTK/hMPS1 Is an Attractive Therapeutic Target for Triple-Negative Breast Cancer | PLOS One [journals.plos.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 7. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mps1-IN-6 off-target effects and kinase profile
Disclaimer: Information regarding the specific off-target effects and kinase profile of Mps1-IN-6 is not publicly available. The following information is based on data from closely related Mps1 inhibitors and general knowledge of Mps1 kinase biology. The off-target profile of this compound may differ. Researchers are strongly encouraged to perform their own comprehensive kinase profiling for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Mps1 inhibitors?
Mps1 (Monopolar spindle 1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity kinase crucial for the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the proper segregation of chromosomes during mitosis. Mps1 inhibitors act as competitive antagonists at the ATP-binding site of the kinase, preventing its catalytic activity. Inhibition of Mps1 leads to a defective SAC, causing cells to exit mitosis prematurely, which often results in aneuploidy and subsequent cell death, particularly in cancer cells that are often aneuploid and rely on a functional SAC for survival.[1][2][3]
Q2: What are the expected cellular phenotypes after treating cells with an Mps1 inhibitor?
Treatment of cells with an Mps1 inhibitor is expected to induce a range of cellular effects, primarily related to mitotic progression. These include:
-
Spindle Assembly Checkpoint (SAC) override: Cells will fail to arrest in mitosis even in the presence of microtubule-destabilizing agents (e.g., nocodazole (B1683961) or taxol).[1]
-
Premature mitotic exit: Cells will proceed to anaphase and exit mitosis without proper chromosome alignment.[1][2]
-
Chromosome missegregation and aneuploidy: The premature exit from mitosis leads to an unequal distribution of chromosomes to daughter cells.[1][2]
-
Decreased phosphorylation of Aurora B substrates: Mps1 activity has been linked to the full activation of Aurora B kinase. Inhibition of Mps1 can lead to reduced phosphorylation of Aurora B substrates, such as histone H3 at serine 10.[1][2]
-
Reduced cell viability: Particularly in cancer cell lines, inhibition of Mps1 can lead to a significant decrease in cell proliferation and viability due to catastrophic mitotic errors.[1][2]
Q3: I am observing unexpected cellular effects. What could be the cause?
Unexpected cellular phenotypes could arise from off-target effects of the inhibitor. While many Mps1 inhibitors are designed to be selective, they can still interact with other kinases, especially at higher concentrations. It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize off-target effects. Additionally, consider the specific genetic background of your cell line, as sensitivities to Mps1 inhibition and off-target effects can vary.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after treatment.
-
Possible Cause 1: Insufficient inhibitor concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 100 nM to 10 µM.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: Some cell lines may be inherently less dependent on the spindle assembly checkpoint. Consider using a positive control cell line known to be sensitive to Mps1 inhibition (e.g., HeLa, U2OS).
-
-
Possible Cause 3: Inactive compound.
-
Solution: Ensure the compound has been stored correctly and is not degraded. Prepare fresh stock solutions.
-
Problem 2: High levels of off-target activity observed.
-
Possible Cause 1: Inhibitor concentration is too high.
-
Solution: Lower the concentration of the inhibitor to the minimal level that still produces the desired on-target effect.
-
-
Possible Cause 2: Inherent promiscuity of the inhibitor.
-
Solution: If possible, compare the effects with a structurally different Mps1 inhibitor to distinguish on-target from off-target effects. If specific off-targets are known or suspected, their activity can be monitored directly.
-
Kinase Profile of Structurally Related Mps1 Inhibitors
As data for this compound is unavailable, the following table summarizes the kinase selectivity for other known Mps1 inhibitors to provide a general understanding of potential off-target kinases.
| Inhibitor | Primary Target | Off-Target Kinases (>80% Inhibition at 1 µM) | Reference |
| PF-7006 | Mps1 (TTK) | JNK1, JNK2, DYRK1, NUAK1, ERK7 | [4][5] |
| Mps1-IN-1 | Mps1 (TTK) | Generally selective, but comprehensive panel data not publicly detailed. | [1] |
| PF-3837 | Mps1 (TTK) | Highly selective | [4] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Mps1 kinase and potential off-target kinases.
Materials:
-
Recombinant human Mps1 kinase (and other kinases for profiling)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a generic kinase substrate like myelin basic protein or a specific Mps1 substrate)
-
This compound (or other inhibitor)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the inhibitor dilutions. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Add the kinase and substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for the respective kinase.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying ADP production.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Viability Assay
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 1,000-5,000 cells/well).
-
Allow cells to attach overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the cells for 72-96 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Record the luminescence using a plate reader.
-
Calculate the percent viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathways and Workflows
Caption: Mps1 signaling pathway at the unattached kinetochore.
Caption: Experimental workflow for in vitro kinase profiling.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanisms of resistance to Mps1-IN-6
Welcome to the technical support center for Mps1-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding mechanisms of resistance to Mps1 inhibitors. While specific data on this compound is not extensively available in public literature, the information presented here is based on well-characterized, structurally related Mps1 inhibitors and is expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to ATP-competitive Mps1 inhibitors?
The most common mechanism of acquired resistance to Mps1 inhibitors is the development of point mutations within the kinase domain of Mps1 (also known as TTK).[1][2] These mutations typically occur in the ATP-binding pocket, which can hinder the binding of the inhibitor while still permitting the binding of ATP, thus preserving the kinase's activity.[1]
Q2: Which specific mutations in Mps1 are known to confer resistance to inhibitors?
Several mutations in the Mps1 kinase domain have been identified to confer resistance to various inhibitors. Some of the well-documented mutations include:
-
C604Y and C604W: These mutations in the "hinge loop" region of the kinase domain have been shown to cause resistance to inhibitors like NMS-P715 and its derivative, Cpd-5.[1] The substitution with the bulkier tyrosine or tryptophan residues can create steric hindrance, preventing efficient inhibitor binding.[1]
-
I531M, I598F, and S611R: These mutations have also been identified as conferring resistance to Mps1 inhibitors.[3]
-
M600T and Y568C: These mutations have been shown to confer resistance to inhibitors such as AZ3146, ONCOII, and SNG12.[4]
Q3: Can resistance to Mps1 inhibitors arise from mechanisms other than point mutations?
While point mutations in the Mps1 kinase domain are the most frequently reported cause of acquired resistance, other mechanisms could potentially contribute. These may include overexpression of the Mps1 protein, which could require higher concentrations of the inhibitor to achieve a therapeutic effect.[5] Additionally, alterations in downstream signaling pathways or drug efflux pump activity could theoretically contribute to a resistant phenotype.
Q4: Is there cross-resistance among different Mps1 inhibitors?
Cross-resistance can be variable and depends on the specific mutation and the chemical scaffold of the inhibitor. For instance, the C604Y mutation confers resistance to NMS-P715 and Cpd-5, but not to another Mps1 inhibitor, reversine.[2][6] This suggests that strategic use of different classes of Mps1 inhibitors could be a viable approach to overcome resistance.[1]
Troubleshooting Guides
Problem: My cancer cell line, which was initially sensitive to this compound, has become resistant.
Possible Cause 1: Acquisition of Mps1 Kinase Domain Mutations
-
Troubleshooting Steps:
-
Sequence the Mps1 Gene: Isolate genomic DNA or RNA from both the sensitive parental cell line and the resistant subclone. Perform Sanger sequencing or next-generation sequencing of the Mps1 kinase domain to identify potential point mutations.
-
Functional Validation: If a mutation is identified, you can validate its role in conferring resistance by ectopically expressing the mutant Mps1 in the parental sensitive cells and assessing their sensitivity to this compound.
-
Possible Cause 2: Overexpression of Mps1 Protein
-
Troubleshooting Steps:
-
Assess Mps1 Protein Levels: Perform Western blotting or quantitative mass spectrometry to compare the expression levels of Mps1 protein in the sensitive and resistant cell lines.
-
Determine IC50 Shift: A significant increase in Mps1 expression may lead to a rightward shift in the IC50 curve, indicating that higher concentrations of the inhibitor are required for the same effect.
-
Data Presentation
Table 1: Summary of Mps1 Mutations and their Effect on Inhibitor Sensitivity
| Mutation | Location in Kinase Domain | Inhibitor(s) Affected | Fold Resistance (approx.) | Reference |
| C604W | Hinge Loop | AZ3146 | 15-fold | [4] |
| ONCOII | 75-fold | [4] | ||
| NMS-P715 | 148-fold | [4] | ||
| I531M | Not specified | AZ3146 | Not specified | [4] |
| S611G | Not specified | ONCOII, SNG12 | Up to 10-fold | [4] |
| AzR3 & AzR4 (I531M) | Not specified | AZ3146 | 4-fold (GI50) | [4] |
| Other AzR clones | Various | AZ3146 | 11-fold (GI50) | [4] |
Experimental Protocols
Protocol 1: Generation of Inhibitor-Resistant Cell Lines
-
Cell Culture: Culture the cancer cell line of interest in standard growth medium.
-
Dose Escalation: Treat the cells with a sublethal concentration of this compound (e.g., at the IC20).
-
Sub-culturing: Once the cells have recovered and are proliferating, subculture them and gradually increase the concentration of this compound in the culture medium.
-
Isolation of Resistant Clones: After several weeks to months of continuous culture in the presence of the inhibitor, isolate single-cell clones by limiting dilution or colony picking.
-
Confirmation of Resistance: Expand the clones and confirm their resistance to this compound by performing a cell viability assay and comparing the IC50 values to the parental cell line.
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Mandatory Visualizations
Caption: Mechanism of resistance to Mps1 inhibitors via kinase domain mutation.
Caption: Workflow for generating and identifying Mps1 inhibitor-resistant cell lines.
References
- 1. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of point mutation-induced Monopolar spindle 1 (Mps1/TTK) inhibitor resistance revealed by a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Mps1-IN-6 insolubility in culture media
Welcome to the technical support center for Mps1-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vitro experiments, with a particular focus on the challenge of this compound insolubility in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase.[1][2] Mps1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the proper segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to defects in chromosome alignment, premature exit from mitosis, and ultimately, aneuploidy and cell death in cancer cells.
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
This compound is a hydrophobic molecule with low aqueous solubility. When a concentrated DMSO stock solution is added directly to an aqueous-based cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution and form a precipitate. This is a common issue with many hydrophobic small molecule inhibitors.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: this compound Insolubility in Culture Media
This guide provides a systematic approach to troubleshoot and resolve issues related to the insolubility of this compound in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | Solvent Shock: Rapid dilution of a high-concentration DMSO stock into the aqueous medium. | 1. Perform Serial Dilutions: Instead of adding the concentrated stock directly, first, create an intermediate dilution of this compound in pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your culture medium. 2. Slow Addition and Mixing: Add the this compound stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. |
| Cloudiness or precipitate forms over time | Concentration Exceeds Solubility Limit: The final working concentration of this compound is higher than its solubility limit in the specific culture medium being used. | 1. Determine the Optimal Working Concentration: Perform a dose-response experiment to identify the lowest effective concentration of this compound for your cell line and assay. 2. Conduct a Solubility Test: Before your main experiment, perform a simple solubility test by preparing a serial dilution of this compound in your complete culture medium and visually inspecting for precipitation after a few hours of incubation at 37°C. |
| Temperature Fluctuations: The culture medium was not pre-warmed, or there are significant temperature changes during handling. | Maintain Temperature: Always use culture medium that has been pre-warmed to 37°C. Minimize the time that culture plates or flasks are outside of the incubator. | |
| Media Composition: The specific components of your cell culture medium (e.g., serum concentration, protein content) can influence the solubility of hydrophobic compounds. | Consider Media Components: The presence of serum proteins can sometimes help to stabilize hydrophobic compounds. If using serum-free media, solubility challenges may be more pronounced. |
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant Mps1 inhibitors.
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 9 mg/mL (20.2 mM)[1] |
Table 2: In Vitro Activity of Mps1 Inhibitors
| Inhibitor | Target | IC50 | Cell Line |
| This compound | Mps1 | 6.4 nM[2] | Breast Cancer Cells |
| MPI-0479605 | Mps1 | 1.8 nM[3] | - |
| AZ3146 | Mps1 | ~35 nM[4] | - |
| Mps-BAY1 | Mps1 | 1-10 nM[5] | - |
| Mps-BAY2a | Mps1 | 1-10 nM[5] | - |
| Mps-BAY2b | Mps1 | 1-10 nM[5] | - |
IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol outlines the recommended procedure for preparing a working solution of this compound to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) complete cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Carefully weigh the desired amount of this compound powder and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare an Intermediate Dilution (Recommended):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
In a sterile tube, prepare an intermediate dilution (e.g., 1 mM or 100 µM) by adding a small volume of the stock solution to pre-warmed complete culture medium. Mix gently but thoroughly.
-
-
Prepare the Final Working Solution:
-
To prepare your final desired concentration (e.g., 100 nM), add the appropriate volume of the intermediate dilution to the final volume of pre-warmed complete culture medium.
-
For example, to make 1 mL of 100 nM working solution from a 100 µM intermediate stock, add 1 µL of the intermediate stock to 999 µL of medium.
-
Gently mix the final working solution by inverting the tube or pipetting up and down.
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
-
Protocol 2: Solubility Assessment in Culture Medium
This protocol provides a simple method to determine the approximate solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium
-
Sterile 96-well clear-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions:
-
In the 96-well plate, prepare a 2-fold serial dilution of your this compound DMSO stock solution in your complete cell culture medium. Start with a concentration that is higher than your intended highest experimental concentration.
-
Include a vehicle control well containing only the medium and the highest concentration of DMSO that will be present in the experimental wells.
-
-
Incubate:
-
Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for a period that reflects your planned experiment duration (e.g., 4, 24, or 48 hours).
-
-
Visual Inspection:
-
At different time points, visually inspect the wells for any signs of precipitation (e.g., cloudiness, visible particles, or a film at the bottom of the well). A light microscope can be used for a more detailed examination.
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration of this compound under your specific experimental conditions.
-
Visualizations
Caption: Mps1 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Insolubility.
References
Technical Support Center: Mps1-IN-6 In Vivo Optimization
This technical support center provides guidance for researchers utilizing the Mps1 kinase inhibitor, Mps1-IN-6, in in vivo experimental models. The following information is intended for scientists and drug development professionals to aid in optimizing dosage while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mice?
A1: There is limited publicly available in vivo dosage data specifically for this compound. Therefore, a dose-finding study, such as a Maximum Tolerated Dose (MTD) study, is strongly recommended to determine the optimal dose for your specific animal model and experimental endpoint. As a starting point, you may consider doses used for other Mps1 inhibitors, but these should be adapted with caution.
Q2: What are the known or expected toxicities associated with this compound?
A2: While specific toxicity data for this compound is not widely published, inhibitors of the Mps1 kinase class are known to cause dose-limiting toxicities in rapidly proliferating tissues. The most commonly reported toxicities for Mps1 inhibitors are observed in the gastrointestinal tract and bone marrow[1]. Researchers should closely monitor for signs of these toxicities.
Q3: How can I improve the solubility of this compound for in vivo administration?
A3: this compound is known to have low aqueous solubility. For in vivo studies, it is often necessary to use a formulation vehicle. Common approaches include dissolving the compound in a small amount of a non-aqueous solvent like DMSO, and then diluting it in a vehicle suitable for injection, such as a solution containing polyethylene (B3416737) glycol (PEG), polysorbate 80 (Tween 80), or corn oil. It is crucial to perform a vehicle toxicity study in parallel.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective ATP-competitive inhibitor of Monopolar spindle 1 (Mps1) kinase. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cellular process that ensures the accurate segregation of chromosomes during mitosis. By inhibiting Mps1, this compound disrupts the SAC, leading to chromosomal instability and ultimately, cell death in rapidly dividing cells, such as cancer cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected Animal Mortality | - Dose is too high.- Formulation vehicle toxicity.- Off-target effects. | - Reduce the dose of this compound.- Conduct a vehicle-only toxicity study.- Perform a thorough literature search for known off-target effects of similar compounds. |
| Significant Weight Loss in Animals | - Gastrointestinal toxicity.- General malaise. | - Monitor food and water intake.- Consider dose reduction or less frequent dosing schedule.- Perform histological analysis of the gastrointestinal tract. |
| Signs of Immunosuppression (e.g., infection) | - Bone marrow suppression. | - Monitor complete blood counts (CBCs).- Consider a dose reduction.- Perform histological analysis of the bone marrow. |
| Lack of Tumor Growth Inhibition | - Insufficient dose.- Poor bioavailability.- Compound instability. | - Increase the dose of this compound, if tolerated.- Optimize the formulation and/or route of administration.- Verify the stability of the dosing solution. |
| High Variability in Response Between Animals | - Inconsistent dosing.- Biological variability. | - Ensure accurate and consistent administration technique.- Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following table summarizes in vivo dosage and toxicity data for other Mps1 inhibitors. This information should be used as a reference for designing studies with this compound, not as a direct substitute.
| Mps1 Inhibitor | Animal Model | Dose | Route of Administration | Observed Toxicities | Reference |
| Cpd-5 | FVB/NrJ mice | 10 mg/kg (MTD) | Not specified | Weight loss at ≥15 mg/kg, severe reduction of intestinal crypts, apoptosis and impaired hematopoiesis in bone marrow and spleen at 25 mg/kg. | [1] |
| BAY-1217389 | Not specified | Not specified | Not specified | Synergistic toxicity with paclitaxel. | [1] |
| MPS1-IN-3 | C57BL/6 mice | Not specified | Intravenous | Minimal toxicity observed in glioblastoma models. | [2] |
| PF-7006 | Mice | Not specified | Oral | Dose-limiting body weight loss, gastrointestinal toxicities, and neutropenia. | [3] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
6-8 week old mice (e.g., C57BL/6 or as appropriate for the downstream efficacy model)
-
Standard animal husbandry equipment
-
Calipers for tumor measurement (if applicable)
-
Analytical balance
-
Syringes and needles for dosing
Procedure:
-
Dose Selection: Based on available data for other Mps1 inhibitors, select a starting dose and a series of escalating doses (e.g., 5, 10, 20, 40 mg/kg).
-
Animal Grouping: Randomly assign mice to dose groups, including a vehicle control group (n=3-5 mice per group).
-
Formulation Preparation: Prepare the dosing solutions of this compound in the chosen vehicle on the day of dosing. Ensure the compound is fully dissolved.
-
Administration: Administer the assigned dose to each mouse via the intended route of administration (e.g., intraperitoneal injection or oral gavage) for a defined period (e.g., daily for 14 days).
-
Monitoring:
-
Record body weight daily.
-
Observe animals twice daily for clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
-
At the end of the study, collect blood for complete blood count (CBC) analysis.
-
Perform a gross necropsy and collect major organs (especially gastrointestinal tract and bone marrow) for histopathological analysis.
-
-
Data Analysis: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
Protocol 2: Assessment of Gastrointestinal Toxicity
Objective: To evaluate the histological changes in the gastrointestinal tract following this compound treatment.
Procedure:
-
Following euthanasia, collect sections of the small and large intestine.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin (B1166041) embedding.
-
Section the paraffin blocks and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the slides under a microscope for signs of toxicity, such as villous atrophy, crypt loss, inflammation, and apoptosis.
Protocol 3: Assessment of Bone Marrow Toxicity
Objective: To evaluate the effect of this compound on hematopoiesis.
Procedure:
-
Collect blood via cardiac puncture or other appropriate method for a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
-
Isolate femurs and tibias.
-
Flush the bone marrow with an appropriate buffer.
-
Prepare bone marrow smears on glass slides and stain with a Romanowsky-type stain (e.g., Wright-Giemsa).
-
Alternatively, fix the bones in formalin, decalcify, and process for paraffin embedding and H&E staining to assess bone marrow cellularity and morphology.
Visualizations
References
Technical Support Center: Overcoming Mps1-IN-6 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Mps1 kinase inhibitor, Mps1-IN-6, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to this compound?
A1: The most common mechanism of acquired resistance to this compound and related inhibitors is the development of point mutations in the kinase domain of Mps1 (also known as TTK).[1][2][3] Specifically, mutations at the Cysteine 604 residue to either Tyrosine (C604Y) or Tryptophan (C604W) are frequently observed.[1][4][5] These mutations are located in the ATP-binding pocket of the kinase and create steric hindrance, which prevents the stable binding of the inhibitor.[1][6][7]
Q2: Are there other potential mechanisms of resistance to Mps1 inhibitors?
A2: While point mutations in the Mps1 kinase domain are the most well-documented cause of resistance, other mechanisms may exist. Some studies have identified cell lines with partial resistance to Mps1 inhibitors that do not harbor mutations in the Mps1 gene, suggesting the involvement of other, yet to be fully elucidated, resistance pathways.[8] Overexpression of Mps1 in some cancer cells has also been shown to confer resistance to Mps1 inhibition-induced cell death.[9] Additionally, high expression of the anaphase-promoting complex/cyclosome (APC/C) co-activator CDC20 has been linked to sensitivity to Mps1 inhibitors, suggesting that alterations in this protein could potentially contribute to resistance.[10]
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
A3: Resistance to this compound can be identified by a decreased sensitivity of the cancer cell line to the inhibitor. This is typically observed as an increase in the half-maximal inhibitory concentration (IC50) value in cell viability assays. To confirm the mechanism of resistance, sequencing of the Mps1 gene in the resistant cell line is recommended to identify potential mutations in the kinase domain.
Q4: What are the strategies to overcome this compound resistance?
A4: There are two main strategies to overcome this compound resistance:
-
Switching to a different Mps1 inhibitor: Some Mps1 inhibitors, such as reversine, have been shown to be effective against Mps1 mutants that are resistant to this compound (Cpd-5) and NMS-P715.[4][5] This is due to differences in the chemical structure of the inhibitors and their binding mode to the Mps1 kinase domain.[4][5]
-
Combination therapy: Combining Mps1 inhibitors with other anti-cancer agents, particularly taxanes like paclitaxel (B517696) and docetaxel, has shown synergistic effects in promoting tumor cell death.[11][12][13] This combination enhances chromosome segregation errors, leading to increased cell death in cancer cells.[11][12] This approach has shown promise in preclinical models and is being investigated in clinical trials.[11][14][15]
Troubleshooting Guide
Problem: My cancer cell line is no longer responding to this compound treatment.
| Possible Cause | Suggested Solution |
| Acquired mutation in the Mps1 kinase domain (e.g., C604Y, C604W) | 1. Sequence the Mps1 gene to confirm the presence of a mutation. 2. If a resistance mutation is confirmed, consider switching to an alternative Mps1 inhibitor that is not affected by this mutation, such as reversine. 3. Explore combination therapy with a taxane (B156437) (e.g., paclitaxel, docetaxel) to potentially re-sensitize the cells or induce synthetic lethality. |
| Overexpression of Mps1 | 1. Perform Western blot or qPCR to determine the expression level of Mps1 in your resistant cell line compared to the parental, sensitive line. 2. If Mps1 is overexpressed, a higher concentration of this compound may be required. However, this may also lead to off-target effects. 3. Combination therapy with taxanes is a recommended strategy in this scenario as well. |
| Alterations in downstream signaling pathways | 1. Investigate the status of the spindle assembly checkpoint (SAC) and downstream signaling pathways, such as the Akt/mTOR pathway.[13] 2. Consider targeting other nodes in these pathways in combination with Mps1 inhibition. |
Data Presentation
Table 1: In Vitro Activity of Mps1 Inhibitors Against Wild-Type and Resistant Mutants
| Inhibitor | Mps1 Genotype | IC50 (nM) | Fold Resistance |
| This compound (Cpd-5) | Wild-Type | 19 | - |
| C604Y | 139 | 7.3 | |
| C604W | 900 | 47.4 | |
| NMS-P715 | Wild-Type | 30 | - |
| C604Y | 3016 | 100.5 | |
| C604W | >10,000 | >333 | |
| Reversine | Wild-Type | 50 | - |
| C604Y | 50 | 1 | |
| C604W | 50 | 1 |
Data synthesized from multiple sources.[1][4][5][16] Actual values may vary depending on the cell line and assay conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound or other inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.
2. Western Blotting for Mps1 Expression
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mps1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
3. Mps1 Kinase Activity Assay (Fluorescence Polarization)
This protocol is based on a novel assay described in the literature.[1][5]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Mps1 kinase, a fluorescently labeled KNL1 peptide substrate (TMR-KNL1), and the Mps1 inhibitor at various concentrations in a kinase buffer.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and add a complex of Bub1-Bub3, which specifically binds to the phosphorylated TMR-KNL1 peptide.
-
Fluorescence Polarization Measurement: Measure the change in fluorescence polarization (FP). The binding of the larger Bub1-Bub3 complex to the phosphorylated peptide reduces its tumbling rate, leading to an increase in FP.
-
Data Analysis: Plot the FP signal against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action and acquired resistance through point mutations.
Caption: Experimental workflow for addressing this compound resistance in cancer cell lines.
Caption: Signaling pathway illustrating the synergy between Mps1 inhibitors and taxanes.
References
- 1. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis underlying resistance to Mps1/TTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into Resistance Mechanisms of Inhibitors to Mps1 C604Y Mutation via a Comprehensive Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism of point mutation-induced Monopolar spindle 1 (Mps1/TTK) inhibitor resistance revealed by a comprehensive molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of Mps1 in colon cancer cells attenuates the spindle assembly checkpoint and increases aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High CDC20 levels increase sensitivity of cancer cells to MPS1 inhibitors | EMBO Reports [link.springer.com]
- 11. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
interpreting unexpected results in Mps1-IN-6 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mps1-IN-6 and other Mps1 inhibitors. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase, also known as TTK. Mps1 is a crucial component of the Spindle Assembly Checkpoint (SAC), a signaling pathway that ensures the proper segregation of chromosomes during mitosis.[1][2][3] Mps1 kinase activity is essential for the recruitment of other SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[2][3] By inhibiting Mps1, this compound abrogates the SAC, leading to premature entry into anaphase, chromosome missegregation, and ultimately, cell death in many cancer cell lines.[4][5]
Q2: What are the expected phenotypic outcomes of Mps1 inhibition in cancer cell lines?
A2: Inhibition of Mps1 is expected to produce the following phenotypes:
-
Abrogation of the Spindle Assembly Checkpoint (SAC): Cells will fail to arrest in mitosis in the presence of microtubule-depolymerizing agents like nocodazole (B1683961) or taxol.[1][6]
-
Premature Anaphase Entry: Cells will proceed to anaphase even with misaligned chromosomes.[4]
-
Chromosome Missegregation and Aneuploidy: The premature separation of sister chromatids leads to an unequal distribution of chromosomes in daughter cells.
-
Decreased Cell Viability: The accumulation of chromosomal abnormalities often triggers apoptotic pathways and reduces cell survival.[4][7]
Q3: At what concentration should I use this compound?
A3: The effective concentration of Mps1 inhibitors can vary significantly between cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. The IC50 values for several Mps1 inhibitors in various cell lines are provided in the data tables below. As a starting point, concentrations ranging from nanomolar to low micromolar are often used.
Troubleshooting Unexpected Results
Issue 1: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line resistance | Some cell lines may be intrinsically resistant to Mps1 inhibition. This could be due to various factors, including the expression of drug efflux pumps or mutations in downstream signaling pathways. Consider testing a panel of cell lines to find a sensitive model. |
| Suboptimal drug concentration | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. Ensure the concentration used is sufficient to inhibit Mps1 activity. |
| Incorrect timing of assessment | The cytotoxic effects of Mps1 inhibition may take several cell cycles to become apparent as they rely on the accumulation of mitotic errors. Extend the duration of your cell viability assay (e.g., 72-96 hours or longer).[7][8][9] |
| Compound instability | Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh solutions for each experiment. |
Issue 2: No observable effect on the Spindle Assembly Checkpoint (e.g., cells still arrest in mitosis with nocodazole).
| Possible Cause | Troubleshooting Steps |
| Insufficient Mps1 inhibition | Verify the activity of your this compound. You can perform a western blot to check the phosphorylation status of Mps1 or its downstream targets (e.g., KNL1). A decrease in phosphorylation indicates successful inhibition. |
| Timing of drug addition | Ensure that the Mps1 inhibitor is added before or concurrently with the microtubule-depolymerizing agent to prevent the establishment of a robust SAC arrest. |
| Off-target effects of the microtubule agent | At high concentrations, some microtubule poisons can cause cellular effects that are independent of the SAC. Use the lowest effective concentration of the microtubule agent. |
Issue 3: Conflicting results regarding the role of Mps1 in centrosome duplication.
| Possible Cause | Explanation and Recommendations |
| Controversial biological function | The role of Mps1 in centrosome duplication in human cells is a subject of debate.[10][11][12][13][14] Some studies suggest it is essential, while others show it to be dispensable.[1][12] Your results may not be "wrong" but rather contribute to this ongoing discussion. |
| Cell-type specific differences | The requirement for Mps1 in centrosome duplication may be cell-type dependent. Note the cell line you are using and compare your findings with published data for that specific line if available. |
| Functional redundancy | Other kinases may compensate for the loss of Mps1 function in centrosome duplication in certain contexts. |
| Experimental approach | The method used to inhibit Mps1 (e.g., siRNA vs. small molecule inhibitor) and the specific experimental conditions can influence the outcome. Carefully document your methodology. |
Issue 4: Unexpected changes in Aurora B kinase activity.
| Possible Cause | Explanation and Recommendations |
| Complex signaling interplay | The relationship between Mps1 and Aurora B is complex and not fully elucidated. Some studies place Mps1 upstream of Aurora B, while others suggest they act in parallel or that their relationship is context-dependent.[3][4][15][16][17][18] |
| Direct vs. indirect effects | Mps1 inhibition may indirectly affect Aurora B activity by altering the localization of proteins in the chromosomal passenger complex. |
| Experimental variability | Differences in cell synchronization methods, inhibitor concentrations, and the timing of analysis can all contribute to varied results regarding Aurora B activity. |
Quantitative Data
Table 1: IC50 Values of Various Mps1 Inhibitors in Different Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| MPI-0479605 | HCT116 | 30-100 (GI50) | [8] |
| PF-7006 | various | 2-6 | [19] |
| PF-3837 | various | 2-6 | [19] |
| BAY 1161909 | HeLa | low nM range | [20] |
| BAY 1217389 | HeLa | low nM range | [20] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48, 72, or 96 hours).
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).[21]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Mps1 and Downstream Targets
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.[22][23][24][25][26]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22][23][24][25]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., anti-Mps1, anti-phospho-Mps1, anti-Mad2, anti-GAPDH as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.[26]
Protocol 3: Immunofluorescence for Mitotic Checkpoint Proteins
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Drug Treatment: Treat cells with this compound and/or a microtubule-depolymerizing agent.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.[27][28]
-
Primary Antibody Incubation: Incubate with primary antibodies against mitotic proteins (e.g., anti-Mad2, anti-α-tubulin) for 1-2 hours at room temperature or overnight at 4°C.[27][29]
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.[27]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.[27]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[30]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[31][32]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.[31][33]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.[31][34]
-
Data Interpretation: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A common molecular mechanism underlies the role of Mps1 in chromosome biorientation and the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Centriole assembly and the role of Mps1: defensible or dispensable? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mps1 as a link between centrosomes and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Mps1 kinase is required for the spindle assembly checkpoint but not for centrosome duplication | The EMBO Journal [link.springer.com]
- 13. Mps1 as a link between centrosomes and genomic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Mps1 protein kinase is required for centrosome duplication and normal mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aurora B potentiates Mps1 activation to ensure rapid checkpoint establishment at the onset of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 21. broadpharm.com [broadpharm.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 24. origene.com [origene.com]
- 25. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 26. img.abclonal.com [img.abclonal.com]
- 27. benchchem.com [benchchem.com]
- 28. Immunocytochemistry protocol | Abcam [abcam.com]
- 29. youtube.com [youtube.com]
- 30. Preparation of Mitotic Cells for Fluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 33. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 34. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
how to control for Mps1-IN-6 off-target kinase activity
This technical support center provides guidance for researchers using the kinase inhibitor Mps1-IN-6, with a focus on identifying and controlling for its off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chemical probe, a small molecule inhibitor designed to be potent and selective for its primary target, the Monopolar spindle 1 (Mps1) kinase. Mps1, also known as TTK (Threonine Tyrosine Kinase), is a crucial dual-specificity kinase that plays a central role in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures the proper segregation of chromosomes during mitosis.
Q2: Why is controlling for off-target activity important when using this compound?
While this compound is highly selective for Mps1, like most kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. These "off-target" effects can lead to misinterpretation of experimental results, where a biological phenotype is incorrectly attributed to the inhibition of Mps1 when it is, in fact, caused by the inhibition of another kinase. Therefore, implementing rigorous controls is essential to validate that the observed cellular effects are a direct consequence of Mps1 inhibition.
Q3: What are the known off-target kinases for this compound?
Kinase profiling studies have identified several potential off-target kinases for this compound. The most significant off-targets typically include other kinases that share structural similarities in their ATP-binding pockets. It is crucial to consult the latest kinase selectivity data for the specific batch of the compound being used. However, some commonly reported off-targets for this class of inhibitors may include members of the CAMK, STE, and AGC kinase families. Quantitative data from kinase screens are invaluable for identifying the most likely off-targets to consider in your experiments.
Q4: What is a kinase selectivity profile and how does it help in my experiments?
A kinase selectivity profile is a dataset that quantifies the inhibitory activity of a compound against a large panel of different kinases. This data, often presented as IC50 or Ki values, provides a broader view of a compound's specificity. For this compound, this profile helps researchers to:
-
Identify the most likely off-target kinases.
-
Determine an optimal concentration range where Mps1 is inhibited with minimal effect on off-targets.
-
Select appropriate control experiments to rule out the involvement of these off-targets.
Troubleshooting Guide: Controlling for Off-Target Effects
This guide provides experimental strategies to ensure the observed phenotypes are due to on-target Mps1 inhibition.
Issue 1: Ambiguous Phenotype - Is it Mps1 or an Off-Target?
Solution: Employ multiple lines of evidence to confirm that the observed biological response is a direct result of Mps1 inhibition. This involves a combination of dose-response experiments, rescue experiments, and the use of structurally distinct inhibitors.
Experimental Workflow for Phenotype Validation
Technical Support Center: Mps1-IN-6 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in cell-based assays using the Mps1 inhibitor, Mps1-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its expected cellular phenotype?
Mps1 (Monopolar spindle 1), also known as TTK (Threonine and Tyrosine kinase), is a crucial dual-specificity kinase that regulates the spindle assembly checkpoint (SAC). The SAC ensures proper chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.
This compound is a potent inhibitor of Mps1 kinase activity. By inhibiting Mps1, this compound causes a failure of the SAC. This leads to premature entry into anaphase, even in the presence of misaligned chromosomes, resulting in severe chromosome missegregation and aneuploidy.[1][2][3] Ultimately, this "mitotic catastrophe" can lead to apoptosis or cell death.[1][4]
Q2: What is a recommended starting concentration range for this compound in a cell-based assay?
For potent Mps1 inhibitors, cellular IC50 values (the concentration required to inhibit 50% of a biological function) are typically in the low nanomolar range.[4][5] A recommended starting point for this compound would be a dose-response curve ranging from 1 nM to 10 µM to determine the optimal concentration for your specific cell line and assay.
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific assay and cell line. Short-term inhibition (e.g., 2-4 hours) is often sufficient to observe effects on the mitotic checkpoint, such as a decrease in the phosphorylation of downstream targets.[5] However, to observe effects on cell viability or to induce apoptosis, longer incubation times (e.g., 24-72 hours) are typically required.[4][5] It has been reported that even a short, single-cycle inhibition of Mps1 during mitosis can be sufficient to induce cell death.[1][2]
Q4: What are some common causes of variability in this compound assays?
Variability in cell-based assays with kinase inhibitors like this compound can arise from several factors:
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in cell culture media can lead to inconsistent effective concentrations.
-
Cell Culture Conditions: Variations in cell density, passage number, and cell health can significantly impact results.
-
Assay Protocol: Inconsistent incubation times, improper reagent mixing, and pipetting errors can introduce variability.
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to Mps1 inhibition.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inaccurate Pipetting: Small volumes can be difficult to pipette accurately. | - Ensure pipettes are properly calibrated.- Use reverse pipetting for viscous solutions.- Prepare a master mix of this compound and other reagents to add to all wells. |
| Inconsistent Cell Seeding: Uneven cell distribution across the plate. | - Ensure a single-cell suspension before seeding.- Mix the cell suspension gently before aliquoting into wells. | |
| Edge Effects: Evaporation from wells on the edge of the plate. | - Avoid using the outer wells of the microplate.- Fill the outer wells with sterile water or media. | |
| Lower than expected potency (high IC50) | Compound Degradation: this compound may be unstable in your assay conditions. | - Prepare fresh dilutions of this compound for each experiment.- Minimize freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| High Cell Density: A high number of cells can reduce the effective inhibitor concentration. | - Optimize cell seeding density. Perform a cell titration experiment. | |
| Short Incubation Time: The treatment duration may be insufficient to see a full effect. | - Increase the incubation time with this compound. | |
| No inhibitory effect observed | Incorrect Compound Concentration: Errors in dilution calculations or compound weighing. | - Double-check all calculations and prepare a fresh stock solution. |
| Cell Line Resistance: The chosen cell line may be resistant to Mps1 inhibition. | - Verify Mps1 expression and activity in your cell line (e.g., via Western blot).- Test a different cell line known to be sensitive to Mps1 inhibitors. | |
| Inactive Compound: The this compound may have degraded. | - Use a fresh vial of the inhibitor. | |
| High background signal in the assay | Autofluorescence of this compound: The compound itself may be fluorescent at the assay wavelengths. | - Run a control plate with this compound but without cells to measure background fluorescence. |
| Media Components: Phenol (B47542) red or other components in the media can interfere with fluorescence/luminescence readings. | - Use phenol red-free media for the assay. |
Quantitative Data
Table 1: Cellular IC50 Values for Potent Mps1 Inhibitors in Various Cancer Cell Lines
| Cell Line | Mps1 Inhibitor | Cellular IC50 (nM) | Reference |
| MDA-MB-468 | PF-7006 | 2 | [5] |
| HCC1806 | PF-7006 | 6 | [5] |
| HCT-116 | MPI-0479605 | ~30-100 (GI50) | [4] |
| HeLa | AZ3146 | ~35 | [6] |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
This protocol is adapted for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent to each well. Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Mitotic Arrest Assay (Flow Cytometry)
This protocol can be used to assess the ability of this compound to override a mitotic arrest induced by a microtubule poison.
Materials:
-
This compound
-
Microtubule poison (e.g., nocodazole (B1683961) or taxol)
-
Cell line of interest
-
Complete cell culture medium
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with a microtubule poison (e.g., 100 ng/mL nocodazole) for 16-18 hours to induce mitotic arrest.
-
Add this compound at the desired concentration to the arrested cells and incubate for an additional 2-4 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and fix in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Cells arrested in mitosis will have a 4N DNA content. A decrease in the 4N population in the this compound treated samples compared to the control indicates an override of the mitotic arrest.
-
Visualizations
Caption: Mps1 Signaling Pathway in Mitosis.
Caption: Experimental Workflow for a Cell Viability Assay.
Caption: Troubleshooting Logic Flowchart.
References
- 1. Mps1 kinase regulates tumor cell viability via its novel role in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Chemical Genetic Inhibition of Mps1 in Stable Human Cell Lines Reveals Novel Aspects of Mps1 Function in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Mps1-IN-6 and Other Mps1 Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Mps1-IN-6 with other prominent inhibitors of Monopolar Spindle 1 (Mps1) kinase. This analysis is supported by experimental data on their biochemical potency, kinase selectivity, and cellular effects, offering insights into their potential applications in cancer research and therapy.
Mps1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism ensuring the fidelity of chromosome segregation during mitosis.[1] Its overexpression in various cancers has made it an attractive target for anticancer drug development.[2][3] This guide focuses on this compound, a potent Mps1 inhibitor, and compares its performance against other well-characterized Mps1 inhibitors, including Reversine (B1683945), AZ3146, Empesertib (BAY 1161909), and CFI-401870.
Biochemical Potency: A Head-to-Head Comparison
The inhibitory activity of this compound and its counterparts has been determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. While direct comparative studies under identical experimental conditions are limited for this compound, available data from various sources provide a strong indication of its high potency.
| Inhibitor | Mps1 IC50 (nM) | Other Notable Kinase Targets (IC50/Ki, nM) | Reference |
| This compound | 2.6 - 6.4 | Not extensively profiled in public literature. | Vendor Data |
| Reversine | 2.8 - 6 | Aurora A (150), Aurora B (500), Aurora C (400), A3 Adenosine Receptor (Ki: 660) | [4][5] |
| AZ3146 | ~35 | FAK, JNK1, JNK2, Kit (inhibited by >40% at 1 µM) | [6][7] |
| Empesertib (BAY 1161909) | < 1 - <10 | Highly selective for Mps1. | [8][9] |
| CFI-401870 | 3.1 | PLK4 (>1000), KDR (>1000), AURKA (>1000), AURKB/INCENP (>1000) | MedChemExpress |
| Mps1-IN-1 | 367 | Alk, Ltk | [10] |
| Mps1-IN-2 | 145 | Plk1 (Kd: 61) | MedChemExpress |
Note: IC50 values are highly dependent on assay conditions (e.g., ATP concentration). Data presented here are compiled from different sources and may not be directly comparable.
Kinase Selectivity Profiles
The therapeutic potential of a kinase inhibitor is not only defined by its potency against the intended target but also by its selectivity. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.
-
Reversine: Demonstrates polypharmacology, notably inhibiting Aurora kinases A, B, and C with significant potency.[4][5] This dual activity against Mps1 and Aurora kinases can lead to complex cellular phenotypes, including defects in cytokinesis.[11][12]
-
AZ3146: Shows good selectivity for Mps1 but also inhibits other kinases like FAK, JNK1, JNK2, and Kit at higher concentrations.[6][7]
-
Empesertib (BAY 1161909): Reported to be a highly selective Mps1 inhibitor, which is a desirable characteristic for a clinical candidate to minimize off-target toxicities.[9]
-
CFI-401870: Exhibits excellent selectivity for Mps1 over a panel of other kinases, including PLK4 and Aurora kinases.
Cellular Mechanisms and Phenotypes
Inhibition of Mps1 kinase activity in cells leads to a cascade of events that disrupt the normal progression of mitosis, ultimately leading to cell death in cancer cells.
Spindle Assembly Checkpoint (SAC) Abrogation
A primary consequence of Mps1 inhibition is the overriding of the SAC.[1] This leads to premature entry into anaphase, even in the presence of unattached or improperly attached chromosomes.
-
This compound: As a potent Mps1 inhibitor, it is expected to abrogate the SAC, leading to mitotic catastrophe.
-
AZ3146: Effectively overrides the SAC, causing cells to exit mitosis prematurely.[7]
-
Reversine: Its inhibitory effect on Mps1 contributes to SAC override.[4]
-
Empesertib (BAY 1161909): Inactivates the SAC, leading to accelerated mitosis and chromosomal missegregation.
-
CFI-401870: Induces defects in the spindle checkpoint.
Disruption of Kinetochore Localization of Checkpoint Proteins
Mps1 is essential for the recruitment of key SAC proteins, such as Mad1 and Mad2, to unattached kinetochores.[13] Inhibition of Mps1 disrupts this process.
-
AZ3146: Abolishes the recruitment of Mad1 and Mad2 to kinetochores when administered before mitotic entry.[6]
-
Reversine: Causes the ejection of Mad1 and the RZZ complex from unattached kinetochores.[4]
Chromosome Missegregation and Aneuploidy
The premature anaphase entry and defective chromosome alignment caused by Mps1 inhibition result in severe chromosome missegregation and the generation of aneuploid daughter cells. This genomic instability is often cytotoxic to cancer cells.
Cell Cycle Arrest and Apoptosis
The mitotic catastrophe induced by Mps1 inhibitors typically leads to G2/M cell cycle arrest followed by apoptotic cell death.[14]
-
Reversine: Induces G2/M arrest and autophagic cell death in cholangiocarcinoma cells.[14]
-
Empesertib (BAY 1161909): Leads to the induction of cell death in cancer cells overexpressing Mps1.
-
CFI-401870: Induces G2/M phase arrest and an increase in polyploid cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of Mps1 in the spindle assembly checkpoint and a general workflow for evaluating Mps1 inhibitors.
Caption: Mps1 Signaling Pathway in the Spindle Assembly Checkpoint.
Caption: Experimental Workflow for Mps1 Inhibitor Characterization.
Experimental Protocols
In Vitro Mps1 Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kits for measuring kinase activity by quantifying ADP production.
Materials:
-
Recombinant human Mps1 kinase
-
Mps1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing kinase buffer, Mps1 enzyme, and substrate.
-
Add the Mps1 inhibitor (e.g., this compound) at various concentrations or a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the Mps1 kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[10][15]
-
Immunofluorescence Staining for Mad2 Localization
This protocol describes the visualization of Mad2 localization at kinetochores in cells treated with an Mps1 inhibitor.
Materials:
-
HeLa or other suitable human cells grown on coverslips
-
Mps1 inhibitor (e.g., this compound)
-
Nocodazole (B1683961) (to enrich for mitotic cells with unattached kinetochores)
-
MG132 (a proteasome inhibitor to prevent mitotic exit)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-Mad2 and anti-centromere (e.g., CREST or ACA)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with nocodazole to arrest them in mitosis with unattached kinetochores.
-
Add the Mps1 inhibitor or vehicle control for a specified period. MG132 can be added to prevent cells from exiting mitosis.
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde for 10-15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with Triton X-100 for 5-10 minutes.
-
Wash with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies (anti-Mad2 and anti-centromere) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash extensively with PBS containing 0.1% Tween 20 (PBST).
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash with PBST.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope, capturing images of Mad2, centromeres, and DNA.
-
-
Analysis:
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with an Mps1 inhibitor using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cancer cell line of interest
-
Mps1 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and allow them to attach.
-
Treat the cells with the Mps1 inhibitor or vehicle control for the desired time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization, including any floating cells from the supernatant.
-
-
Fixation:
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of a mitotic arrest.[17][18][19]
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocols – Flow cytometry [flowcytometry-embl.de]
- 8. ulab360.com [ulab360.com]
- 9. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ulab360.com [ulab360.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural basis of reversine selectivity in inhibiting Mps1 more potently than aurora B kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Sustained Mps1 activity is required in mitosis to recruit O-Mad2 to the Mad1–C-Mad2 core complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ulab360.com [ulab360.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocols [moorescancercenter.ucsd.edu]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mps1-IN-6 and Reversine for Mitotic Arrest
In the landscape of cell cycle research and oncology drug development, the precise manipulation of mitosis is of paramount importance. Monopolar spindle 1 (Mps1), a key kinase in the spindle assembly checkpoint (SAC), has emerged as a critical target for inducing mitotic arrest and subsequent cell death in cancer cells. This guide provides a detailed, data-driven comparison of two notable Mps1 inhibitors: Mps1-IN-6 (also known as TC-Mps1-12) and reversine (B1683945). While both compounds effectively inhibit Mps1, they exhibit distinct profiles in terms of potency, selectivity, and cellular effects.
Mechanism of Action: Targeting the Spindle Assembly Checkpoint
This compound and reversine are both small molecule inhibitors that target the ATP-binding pocket of Mps1 kinase.[1] By inhibiting Mps1, these compounds disrupt the spindle assembly checkpoint, a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] The inhibition of Mps1 leads to premature exit from mitosis, even in the presence of unattached or improperly attached chromosomes, resulting in severe chromosomal instability, mitotic catastrophe, and ultimately, apoptosis.[1][2]
Reversine, a 2,6-disubstituted purine (B94841) analog, was initially identified for its ability to induce dedifferentiation in myoblasts.[3] However, it was later characterized as a potent inhibitor of Mps1.[3] It is also known to inhibit other kinases, most notably Aurora kinases A and B, which also play crucial roles in mitosis.[4] This multi-kinase activity contributes to its cellular effects but also complicates its use as a specific Mps1 probe.
This compound is a diaminopyridine-based compound developed as a potent and selective Mps1 inhibitor.[5] Its high selectivity makes it a more precise tool for studying the specific roles of Mps1 in mitotic progression.[5]
In Vitro Kinase Inhibition Profile
The potency and selectivity of this compound and reversine have been characterized in various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their inhibitory activity against Mps1 and other kinases.
| Kinase | This compound (TC-Mps1-12) IC50 (nM) | Reversine IC50 (nM) |
| Mps1 | 6.4 [5][6][7] | ~3-6 [8] |
| Aurora A | Not specified, but selective over a panel of 95 kinases[5] | 400[4][9] |
| Aurora B | Not specified, but selective over a panel of 95 kinases[5] | 500[4][9] |
| Aurora C | Not specified | 400[4][9] |
| MEK1 | Not specified | >1500[4] |
Table 1: Comparative in vitro kinase inhibition profiles of this compound and reversine. Data is compiled from multiple sources and experimental conditions may vary.
Cellular Effects on Mitotic Arrest
Both this compound and reversine have been shown to induce mitotic arrest in various cancer cell lines, leading to characteristic cellular phenotypes such as chromosome misalignment and polyploidy.
Cell Viability and Proliferation
| Cell Line | Compound | IC50 (µM) for Cell Viability/Proliferation | Exposure Time (h) |
| A549 (Lung Carcinoma) | This compound | 0.84[5][7] | 72 |
| HCC (Hepatocellular Carcinoma) | This compound | Not specified, but shown to reduce viability[2][10] | - |
| Jurkat (T-ALL) | Reversine | Dose-dependent reduction[11] | 24, 48, 72 |
| Namalwa (B-ALL) | Reversine | Dose-dependent reduction[11] | 24, 48, 72 |
| A549 (NSCLC) | Reversine | 4[12] | 72 |
| H1299 (NSCLC) | Reversine | 20[12] | 72 |
| H1435 (NSCLC) | Reversine | 0.9[12] | 72 |
| H23 (NSCLC) | Reversine | 9.7[12] | 72 |
| KKU-100 (CCA) | Reversine | 0.62 - 10[13] | 24, 48, 72 |
| KKU-213A (CCA) | Reversine | 0.62 - 10[13] | 24, 48, 72 |
| KKU-213B (CCA) | Reversine | 0.62 - 10[13] | 24, 48, 72 |
Table 2: Effects of this compound and reversine on cancer cell viability and proliferation. IC50 values are dependent on the cell line and assay conditions.
Cell Cycle Analysis
Treatment with both inhibitors leads to a significant arrest of cells in the G2/M phase of the cell cycle.
Reversine: In human breast cancer cells, reversine treatment leads to a clear accumulation of cells in the G2/M phase.[3] Similarly, in acute lymphoblastic leukemia cells, reversine exposure results in G2/M cell cycle arrest.[11] In cholangiocarcinoma cell lines, reversine induced a dose-dependent G2/M arrest.[13]
This compound (TC-Mps1-12): While specific quantitative cell cycle data is not readily available in the public domain, treatment of hepatocellular carcinoma cells with TC-Mps1-12 leads to chromosome misalignment, shortened mitotic duration, and mitotic slippage, which are all indicative of a disrupted G2/M transition.[2][10]
Induction of Apoptosis
A key consequence of mitotic arrest induced by these inhibitors is the activation of the apoptotic pathway.
Reversine: In human breast cancer cells, reversine induces apoptosis through a caspase-dependent extrinsic pathway.[3] In gastric cancer cells, reversine treatment leads to increased expression of pro-apoptotic proteins Bax and cleaved-caspase-3/9, and decreased expression of the anti-apoptotic protein Bcl-2.[14] Studies in non-small cell lung cancer and osteosarcoma cells have also demonstrated reversine's ability to induce apoptosis.[8][12]
This compound (TC-Mps1-12): Treatment of hepatocellular carcinoma cells with TC-Mps1-12 triggers apoptosis as a result of mitotic catastrophe.[2][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by these inhibitors and a typical experimental workflow for their evaluation.
Experimental Protocols
In Vitro Mps1 Kinase Assay
This assay measures the direct inhibitory effect of the compounds on Mps1 kinase activity.
-
Reagents and Materials: Recombinant human Mps1 kinase, myelin basic protein (MBP) as a substrate, ATP, kinase assay buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™).
-
Procedure: a. Prepare a master mix containing kinase buffer, MBP, and ATP. b. Add serial dilutions of this compound or reversine to the wells of a 96-well plate. c. Add the master mix to all wells. d. Initiate the kinase reaction by adding diluted Mps1 enzyme to the wells. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). f. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Preparation: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or reversine for the desired duration (e.g., 24, 48 hours).
-
Fixation and Staining: a. Harvest the cells by trypsinization and wash with PBS. b. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours. c. Wash the fixed cells with PBS to remove the ethanol. d. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. e. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Gate the cell population to exclude debris and doublets. c. Acquire the fluorescence data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Mitotic Markers
This technique is used to detect changes in the expression and phosphorylation status of key mitotic proteins.
-
Sample Preparation: a. Treat cells with the inhibitors as described for the cell cycle analysis. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Gel Electrophoresis and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against mitotic markers (e.g., phospho-histone H3 (Ser10), Cyclin B1, cleaved PARP) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the relative changes in protein expression or phosphorylation.
Logical Comparison of this compound and Reversine
Conclusion
Both this compound and reversine are potent inhibitors of Mps1 kinase that effectively induce mitotic arrest and apoptosis in cancer cells. However, they differ significantly in their selectivity. This compound (TC-Mps1-12) is a highly selective Mps1 inhibitor, making it an excellent tool for dissecting the specific roles of Mps1 in mitosis and as a lead compound for the development of targeted cancer therapies.[5] In contrast, reversine's activity against Aurora kinases makes it a broader-spectrum mitotic inhibitor.[4] While this multi-targeting may be beneficial in certain therapeutic contexts, it complicates the interpretation of experimental results aimed at understanding Mps1-specific functions. The choice between these two inhibitors will therefore depend on the specific research question or therapeutic strategy being pursued. For studies requiring precise targeting of Mps1, this compound is the superior choice, whereas reversine may be useful for inducing a more general mitotic disruption.
References
- 1. Buy TC-Mps1-12 | >98% [smolecule.com]
- 2. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversine induces cell cycle arrest, polyploidy, and apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Reversine inhibits proliferation and induces apoptosis of human osteosarcoma cells through targeting MEK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. TC Mps1 12, a novel Mps1 inhibitor, suppresses the growth of hepatocellular carcinoma cells via the accumulation of chromosomal instability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reversine exerts cytotoxic effects through multiple cell death mechanisms in acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversine Induced Multinucleated Cells, Cell Apoptosis and Autophagy in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reversine, a selective MPS1 inhibitor, induced autophagic cell death via diminished glucose uptake and ATP production in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reversine inhibits proliferation, invasion and migration and induces cell apoptosis in gastric cancer cells by downregulating TTK - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis: The Small Molecule Inhibitor Mps1-IN-6 Versus RNAi-Mediated Knockdown for Mps1 Target Validation
A Comparative Guide for Researchers in Oncology and Drug Development
Mechanism of Action: A Tale of Two Approaches
Mps1-IN-6: Catalytic Inhibition
This compound, like other small molecule inhibitors of Mps1, functions by competitively binding to the ATP-binding pocket of the Mps1 kinase domain. This direct inhibition of its catalytic activity prevents the autophosphorylation of Mps1 and the subsequent phosphorylation of its downstream targets, which are essential for the recruitment of other SAC proteins to unattached kinetochores.[5][6] The result is a failure to establish and maintain the mitotic checkpoint, leading to premature entry into anaphase, chromosome missegregation, and ultimately, cell death.[4][5]
Performance Comparison: Potency, Specificity, and Off-Target Effects
Table 1: Quantitative Comparison of this compound (and related inhibitors) and Mps1 siRNA
| Parameter | This compound (and related inhibitors) | RNAi-mediated Mps1 Knockdown (siRNA) |
| Mechanism | Reversible, competitive ATP-binding site inhibitor | Post-transcriptional gene silencing |
| Potency | Mps1-IN-1 IC50: ~350-650 nM (in vitro)[10] | Effective at low nM concentrations (e.g., 1-10 nM)[10] |
| Cellular Activity | 1-10 µM for Mps1-IN-1[10] | >90% knockdown achievable[11] |
| Onset of Action | Rapid (minutes to hours) | Delayed (24-72 hours for protein depletion)[8] |
| Duration of Effect | Dependent on compound half-life and washout | Can be transient or stable depending on the method (siRNA vs. shRNA)[8][12] |
Specificity and Off-Target Effects
Both methodologies are subject to off-target effects, which represent a critical consideration in experimental design and data interpretation.
-
This compound: As a kinase inhibitor, this compound's off-target effects are primarily due to its potential to inhibit other kinases with similar ATP-binding pockets.[13] While Mps1-IN-1 (a close analog) is considered relatively selective, at higher concentrations, the risk of off-target kinase inhibition increases.[10]
-
RNAi: The off-target effects of siRNAs are sequence-dependent and can arise from the partial complementarity of the siRNA seed region to unintended mRNA transcripts, leading to their unintended degradation.[11][14][15] These effects can be minimized by careful siRNA design, using multiple siRNAs targeting the same gene, and using the lowest effective concentration.[10][16]
Experimental Protocols
To aid researchers in their investigation of Mps1, we provide detailed protocols for key experiments used to assess the effects of Mps1 inhibition or knockdown.
Western Blotting for Mps1 Knockdown Efficiency and Pathway Analysis
Objective: To quantify the reduction in Mps1 protein levels after siRNA treatment and to assess the phosphorylation status of downstream targets.
Protocol:
-
Cell Lysis: After treatment with Mps1 siRNA or a negative control siRNA for 48-72 hours, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Mps1 (or a downstream target) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.[16]
Immunofluorescence for Spindle Assembly Checkpoint Analysis
Objective: To visualize the effects of Mps1 inhibition or knockdown on mitotic progression and chromosome alignment.
Protocol:
-
Cell Culture: Grow cells on glass coverslips and treat with this compound or Mps1 siRNA.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin (to visualize microtubules) and a kinetochore marker (e.g., CREST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[2]
Cell Viability Assay
Objective: To determine the effect of Mps1 inhibition or knockdown on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: Treat the cells with a serial dilution of this compound or with Mps1 siRNA.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to an untreated control and determine the IC50 value for this compound.
Visualizing the Mps1 Signaling Pathway and Experimental Workflows
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mps1 signaling pathway in the spindle assembly checkpoint.
Caption: Western blot experimental workflow.
Caption: Immunofluorescence experimental workflow.
Conclusion: Choosing the Right Tool for the Job
-
This compound is ideal for studying the acute effects of Mps1 catalytic inhibition, offering rapid and reversible control over Mps1 activity. This makes it well-suited for dissecting the immediate consequences of Mps1 inhibition on the spindle assembly checkpoint and for studies where temporal control is critical.
For a robust validation of Mps1 as a therapeutic target, a combined approach is recommended. The phenotypic effects observed with a potent and selective inhibitor like this compound should be recapitulated with at least two independent siRNAs to ensure that the observed cellular consequences are a direct result of Mps1 depletion and not due to off-target activities of either modality. This dual approach provides the highest level of confidence in the experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of the spindle-assembly checkpoint in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A crystal structure of the human protein kinase Mps1 reveals an ordered conformation of the activation loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
Synergistic Anti-Tumor Effects of Mps1 Inhibition with Docetaxel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic anti-tumor effects observed when combining a Monopolar spindle 1 (Mps1) kinase inhibitor with the chemotherapeutic agent docetaxel (B913). Due to the limited availability of published data on the specific compound Mps1-IN-6, this guide utilizes experimental data for a representative Mps1 inhibitor, Cpd-5, to illustrate the principles of this combination therapy. The findings presented here are based on preclinical in vivo studies and offer insights into the potential of this therapeutic strategy.
Enhanced Efficacy of Combination Therapy
The combination of an Mps1 inhibitor with docetaxel has been shown to be more effective at inhibiting tumor growth and improving survival than either agent alone.[1][2] This synergy allows for the use of lower, clinically relevant doses of docetaxel, potentially reducing toxicity while enhancing therapeutic efficacy.[1][2]
The primary mechanism behind this synergy lies in the exacerbation of mitotic errors.[1][3] Docetaxel stabilizes microtubules, leading to a prolonged mitotic block through the activation of the Spindle Assembly Checkpoint (SAC).[3] Mps1 is a crucial kinase in the SAC, ensuring accurate chromosome segregation.[4] Inhibition of Mps1 abrogates the SAC, forcing cells to exit mitosis prematurely despite the presence of docetaxel-induced microtubule defects. This leads to severe chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis.[1][2][5]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of combining the Mps1 inhibitor Cpd-5 with docetaxel in a BRCA1-/-;TP53-/- mouse mammary tumor model.
Table 1: In Vivo Tumor Growth and Survival [2][6]
| Treatment Group | Median Survival (days) | Tumor Volume at Endpoint |
| Vehicle | 10 | >1500 mm³ |
| Cpd-5 (10 mg/kg) | No significant difference from vehicle | >1500 mm³ |
| Docetaxel (12.5 mg/kg) | 26 | >1500 mm³ |
| Docetaxel (12.5 mg/kg) + Cpd-5 (10 mg/kg) | 82 | Not specified (significant delay in tumor growth) |
Table 2: Cellular Effects of Combination Therapy in Tumor Tissue [1][2][6]
| Treatment Group | Multipolar Anaphases | Aberrant Nuclear Morphologies | Apoptosis (Caspase-3 positive cells) |
| Vehicle | Baseline | Baseline | Baseline |
| Docetaxel | Minor increase | Increased | Increased |
| Cpd-5 | No significant change | No significant change | No significant change |
| Docetaxel + Cpd-5 | Significant increase | Significant increase | Significantly higher than single agents |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Tumor Model and Drug Administration[2]
-
Animal Model: FVB/NrJ wild-type mice were transplanted with K14cre;BRCA1−/−;TP53−/− mammary tumors.
-
Drug Formulation and Administration:
-
Docetaxel was formulated in a solution of 20% ethanol, 30% PEG-400, and 50% saline and administered via intraperitoneal injection.
-
Cpd-5 was formulated in 0.5% methylcellulose (B11928114) and 0.2% Tween-80 in water and administered by oral gavage.
-
-
Treatment Regimen: Mice bearing tumors of a specified size were treated with vehicle, docetaxel alone, Cpd-5 alone, or the combination of docetaxel and Cpd-5 at the doses indicated in Table 1. Tumor growth was monitored regularly, and survival was recorded.
Histopathological and Immunohistochemical Analysis[2][6]
-
Tissue Processing: Tumors were harvested at specified time points, fixed in formalin, and embedded in paraffin.
-
Immunohistochemistry: Tumor sections were stained for markers of mitosis (phospho-histone H3) and apoptosis (cleaved caspase-3).
-
Analysis of Mitotic Errors: The percentage of anaphases with chromosome missegregation and the presence of multipolar spindles were quantified by immunofluorescence microscopy. Nuclear pleomorphism was assessed from H&E stained sections.
Visualizing the Synergistic Mechanism
The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Synergistic mechanism of Mps1 inhibitors and docetaxel.
Caption: Workflow for in vivo efficacy studies.
References
- 1. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mps1 inhibitors synergise with low doses of taxanes in promoting tumour cell death by enhancement of errors in cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Mps1 Inhibitors in Clinical Development for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Monopolar spindle 1 (Mps1, also known as TTK) kinase is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it a compelling target for anticancer drug development. Inhibition of Mps1 disrupts the SAC, leading to severe chromosomal missegregation and ultimately, cancer cell death. This guide provides a comparative analysis of key Mps1 inhibitors that have entered clinical trials, focusing on their performance, underlying experimental data, and methodologies.
Mechanism of Action: Mps1 Inhibition and Spindle Assembly Checkpoint Disruption
Mps1 kinase plays a pivotal role in the SAC by phosphorylating downstream targets to prevent premature anaphase onset until all chromosomes are correctly attached to the mitotic spindle. Mps1 inhibitors are ATP-competitive small molecules that bind to the kinase domain of Mps1, blocking its catalytic activity. This inhibition prevents the recruitment and activation of essential SAC proteins, leading to a premature exit from mitosis, severe chromosome segregation errors, and aneuploidy, which ultimately triggers apoptosis in cancer cells.
Preclinical Comparative Data of Mps1 Inhibitors
The following table summarizes the preclinical data for several Mps1 inhibitors that have progressed to clinical trials. The data highlights their potency and, where available, their selectivity.
| Inhibitor Name | Alternate Name(s) | Target IC50/Ki | Selectivity Profile Highlights | Reference(s) |
| BAY 1161909 | Empesertib | < 1 nM (IC50) | Highly selective. | [1] |
| BAY 1217389 | < 10 nM (IC50), 0.63 nM (IC50) | High selectivity; binds to PDGFRβ (<10 nM) and Kit (10-100 nM). | [1][2] | |
| BOS172722 | CCT289346 | 11 nM (IC50 for Mps1) | Highly potent and selective. | [3] |
| CFI-402257 | 1.7 nM (IC50), 0.09 nM (Ki) | Highly selective with negligible activity against 265 other kinases. | [4] | |
| NMS-01940153E | Highly potent and selective | Strong preclinical anti-tumor activity. | [5] | |
| OSU-13 | 4.3 nM (IC50 for TTK) | Selective, with LRRK2 being the only other kinase inhibited in a similar concentration range (IC50 = 7.5 nM). | [6] |
Clinical Trial Comparative Analysis
This section provides a comparative overview of the clinical trial data for Mps1 inhibitors. The focus is on efficacy and safety outcomes from early-phase clinical studies.
Efficacy in Clinical Trials
| Inhibitor Name | Clinical Trial ID | Phase | Patient Population | Treatment Regimen | Efficacy Results | Reference(s) |
| BAY 1161909 | NCT02138812 | I | Advanced Solid Tumors | BAY 1161909 + Paclitaxel | 9 Partial Responses (PRs) out of 69 patients. No Complete Responses (CRs). | [7] |
| BAY 1217389 | NCT02366949 | I | Advanced Solid Tumors | BAY 1217389 + Paclitaxel | Overall confirmed response rate of 31.6% in evaluable patients. | [8][9] |
| BOS172722 | NCT03328494 | I | Advanced Solid Tumors | BOS172722 + Paclitaxel | 8 PRs out of 35 evaluable patients in four different tumor types. | [10][11] |
| CFI-402257 | NCT02792465 | I | Advanced Solid Tumors (HER2- breast cancer expansion) | Monotherapy and in combination with Fulvestrant | Monotherapy: 5% confirmed Overall Response Rate (ORR) in 66 patients. Combination: 10% confirmed ORR in 20 patients. Clinical Benefit Rate (CBR) of 12% (mono) and 25% (combo). | [12] |
| NMS-01940153E | NCT05630937 | I/II | Unresectable Hepatocellular Carcinoma (HCC) | Monotherapy | In Phase I, 2 PRs and 2 with stable disease out of 12 patients. | [13][14] |
Safety and Tolerability in Clinical Trials
| Inhibitor Name | Clinical Trial ID | Most Common Adverse Events (AEs) | Dose-Limiting Toxicities (DLTs) | Reference(s) |
| BAY 1161909 | NCT02138812 | Not explicitly detailed, but trial was terminated. | Grade 4 increased alanine (B10760859) aminotransferase (related to BAY 1161909). | [7] |
| BAY 1217389 | NCT02366949 | Nausea (45.3%), fatigue (41.3%), diarrhea (40.0%). | Hematologic toxicities (55.6%), including febrile neutropenia and decreased platelet count. | [8][9] |
| BOS172722 | NCT03328494 | Data not publicly available in detail. | Data not publicly available in detail. | [10][11] |
| CFI-402257 | NCT02792465 | Monotherapy: Fatigue (47%), nausea (46%), decreased appetite (33%), diarrhea (32%). Combination: Nausea (55%), diarrhea (35%). | Manageable and reversible dose-dependent neutropenia. | |
| NMS-01940153E | NCT05630937 | Neutropenia, chromaturia, thrombocytopenia, anemia, asthenia, diarrhea. | Neutropenia. | [13] |
Experimental Protocols and Workflows
Detailed and standardized experimental protocols are fundamental for the accurate comparison of drug candidates. Below are representative workflows for key assays used in the preclinical evaluation of Mps1 inhibitors.
In Vitro Kinase Assay Workflow
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of Mps1.
A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The assay involves the use of recombinant Mps1 enzyme, a suitable substrate like Myelin Basic Protein (MBP), and ATP. The inhibitor is added at various concentrations to determine its half-maximal inhibitory concentration (IC50).
Cell Viability Assay Workflow
Cell viability assays, such as the MTT or CellTiter-Glo assay, are used to assess the cytotoxic effects of Mps1 inhibitors on cancer cell lines.
The principle of the MTT assay is the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
In Vivo Xenograft Model Workflow
To evaluate the anti-tumor efficacy of Mps1 inhibitors in a living organism, human cancer cells are implanted into immunodeficient mice to form tumors (xenografts).
References
- 1. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]
- 3. MPS1/TTK Inhibitor | TargetMol [targetmol.com]
- 4. BAY1161909 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Mps1 Kinase Inhibitors: Mps1-IN-6 versus BAY 1217389
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent inhibitors of Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-6 and BAY 1217389. Mps1 is a crucial regulator of the spindle assembly checkpoint (SAC), a critical cellular mechanism that ensures accurate chromosome segregation during mitosis. Its overexpression in various cancers has made it an attractive target for anticancer therapies. This document summarizes the available selectivity profiles, potency, and underlying experimental methodologies for these two compounds to aid researchers in selecting the appropriate tool for their studies.
Selectivity Profile and Potency
A direct and comprehensive comparison of the kinase selectivity profiles of this compound and BAY 1217389 is challenging due to the limited publicly available data for this compound. While extensive data has been published for BAY 1217389, including its activity against a broad panel of kinases, similar kinome-wide screening results for this compound are not readily accessible.
BAY 1217389 is a highly potent and selective Mps1 inhibitor. In biochemical assays, it exhibits a half-maximal inhibitory concentration (IC50) of 0.63 ± 0.27 nM against Mps1.[1] Its selectivity has been characterized against a panel of other kinases, demonstrating significantly lower potency for most off-target kinases.
This compound (also known as Compound 9) is also a potent inhibitor of Mps1, with a reported IC50 of 6.4 nM .[2] However, a detailed public profile of its activity against a wider range of kinases is not available, precluding a direct comparison of its selectivity against BAY 1217389.
The following tables summarize the available quantitative data for both inhibitors.
| Inhibitor | Target | Biochemical IC50 |
| This compound | Mps1 | 6.4 nM[2] |
| BAY 1217389 | Mps1 | 0.63 ± 0.27 nM[1] |
| Table 1: On-Target Potency of this compound and BAY 1217389 |
| Inhibitor | Off-Target Kinase | Inhibition Range (IC50/Binding) |
| This compound | Data not publicly available | Data not publicly available |
| BAY 1217389 | PDGFRβ | <10 nM[3] |
| Kit | 10 - 100 nM[3] | |
| CLK1, CLK2, CLK4, JNK1, JNK2, JNK3, LATS1, MAK, MAPKAP2, MERTK, p38β, PDGFRα, PIP5K1C, PRKD1, RPS6KA5 | 100 - 1,000 nM[3] | |
| Table 2: Off-Target Activity of this compound and BAY 1217389 |
Experimental Protocols
The determination of kinase inhibitor selectivity and potency relies on robust biochemical assays. While the specific proprietary details of the assays used for this compound and BAY 1217389 may vary, the general principles are outlined below.
In Vitro Kinase Assay (General Protocol)
Biochemical kinase assays are fundamental for determining the IC50 of an inhibitor. A common method involves measuring the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase.
Materials:
-
Purified recombinant Mps1 kinase
-
Specific peptide or protein substrate
-
Test inhibitors (this compound, BAY 1217389) dissolved in DMSO
-
Kinase reaction buffer
-
ATP (often radiolabeled, e.g., [γ-³³P]ATP, or coupled to a detection system)
-
Detection reagents (e.g., scintillation counter for radioactivity, or luminescence/fluorescence-based readers)
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
-
Reaction Setup: The kinase, substrate, and inhibitor are combined in a reaction buffer in a multi-well plate. A control reaction with DMSO vehicle is also prepared.
-
Initiation: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically kept close to its Michaelis constant (Km) for the kinase to ensure accurate IC50 determination.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. The method of detection depends on the assay format (e.g., radioactivity measurement, antibody-based detection, or luminescence).
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.
Kinome Scanning (General Workflow)
To assess the selectivity of a kinase inhibitor, it is screened against a large panel of kinases, often representing a significant portion of the human kinome. This provides a comprehensive view of its on-target and off-target activities.
Workflow:
-
Compound Submission: The inhibitor of interest is submitted for screening against a pre-defined panel of purified kinases.
-
Binding or Activity Assays: High-throughput screening is performed, typically using either binding assays (e.g., KINOMEscan™) that measure the displacement of a labeled ligand from the kinase active site, or enzymatic activity assays.
-
Data Acquisition: The binding affinity (Kd) or percent inhibition at a given concentration is measured for each kinase in the panel.
-
Data Analysis and Visualization: The results are analyzed to identify all kinases that interact with the compound. The data is often visualized using a "tree spot" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the inhibitor's selectivity.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approach, the following diagrams are provided.
Caption: Mps1 Signaling Pathway in Mitosis.
References
Mps1-IN-6 vs. NMS-P715: A Comparative Guide to Potency
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is a critical step in preclinical research. This guide provides a head-to-head comparison of two notable inhibitors of Monopolar Spindle 1 (Mps1) kinase: Mps1-IN-6 and NMS-P715. Mps1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures proper chromosome segregation during mitosis. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.
This comparison focuses on the in vitro potency of these two compounds, supported by experimental data and detailed methodologies to aid in the informed selection of the most suitable inhibitor for your research needs.
Potency Assessment: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and NMS-P715 against Mps1 kinase.
| Compound | IC50 (nM) |
| This compound | 6.4 |
| NMS-P715 | 182[1][2] |
The data clearly indicates that This compound is significantly more potent than NMS-P715 in inhibiting Mps1 kinase activity in a cell-free biochemical assay, with an IC50 value approximately 28-fold lower.
Experimental Protocols
To ensure a thorough and transparent comparison, the following sections detail the likely experimental methodologies used to determine the IC50 values for both inhibitors.
Mps1 Kinase Inhibition Assay (General Protocol for this compound)
While a specific detailed protocol for the IC50 determination of this compound is not publicly available, a standard radiometric Mps1 kinase assay would likely involve the following steps:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human Mps1 kinase, a suitable substrate (e.g., Myelin Basic Protein (MBP) or a synthetic peptide), and varying concentrations of this compound.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature, allowing for the phosphorylation of the substrate by Mps1.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing. The amount of incorporated radioactivity is then quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to a vehicle control (e.g., DMSO). The IC50 value is then determined by fitting the data to a dose-response curve.
Mps1 Kinase Inhibition Assay (for NMS-P715)
A detailed protocol for the biochemical assay used to determine the IC50 of NMS-P715 has been published and involves a radiometric filter binding assay[1]:
-
Reaction Mixture: The assay is performed in a final volume of 25 µL containing 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 µM ATP, 0.2 µCi [γ-³³P]ATP, and 2.5 µM of a synthetic peptide substrate (KKKSPGtide).
-
Enzyme and Inhibitor: Recombinant human Mps1 kinase is added to the reaction mixture along with serially diluted NMS-P715.
-
Incubation: The reaction is incubated for 20 minutes at 30°C.
-
Termination: The reaction is stopped by the addition of 5 µL of 0.5 M orthophosphoric acid.
-
Detection: 10 µL of the reaction mixture is spotted onto P81 phosphocellulose paper. The filter is then washed, and the radioactivity is measured using a scintillation counter.
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of NMS-P715, and the IC50 value is determined from the dose-response curve.
Visualizing the Mps1 Signaling Pathway and Comparative Workflow
To provide a clearer understanding of the biological context and the experimental logic, the following diagrams were generated using the DOT language.
Caption: The Mps1 signaling pathway in the spindle assembly checkpoint.
Caption: Experimental workflow for comparing the potency of Mps1 inhibitors.
Conclusion
Based on the available in vitro biochemical data, this compound demonstrates superior potency as an Mps1 kinase inhibitor compared to NMS-P715. This significant difference in IC50 values suggests that this compound may be a more effective tool for researchers studying the cellular functions of Mps1 and for the initial stages of drug discovery. However, it is crucial to consider that in vitro potency is only one aspect of a compound's profile. Further investigations into selectivity, cell-based activity, pharmacokinetic properties, and in vivo efficacy are necessary to fully assess the therapeutic potential of these inhibitors. This guide provides a foundational, data-driven comparison to aid in the selection of the appropriate tool for specific research applications.
References
Safety Operating Guide
Proper Disposal of Mps1-IN-6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent chemical compounds like Mps1-IN-6 is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. Adherence to established protocols is essential for a safe working environment. This guide provides key safety information and a step-by-step procedure for the safe and effective disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for this compound. If a specific SDS is not available, general safety protocols for handling potent small molecule inhibitors should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: All handling of the compound, especially in its powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles. Eyewash stations and safety showers should be readily accessible.[1]
-
Hazard Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[1][2] Keep the compound away from heat and sources of ignition.[1][2]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for safe handling and in the event of a spill.
| Property | Value | Source |
| Molecular Formula | C24H27N7O2 | [3] |
| Molecular Weight | 445.52 | [3] |
| Form | Powder | [3] |
| Storage Temperature | -20°C | [3][4] |
| Solubility | Soluble in DMSO | [3] |
| InChI Key | InChI=1S/... | Not Available |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all federal, state, and local regulations. The following protocol provides a general framework for proper disposal.
Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible container.
-
Contaminated materials such as pipette tips, gloves, and weighing paper should be disposed of as chemically contaminated solid waste in a designated, sealed container.[5][6]
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant container.
-
It is crucial to segregate halogenated and non-halogenated solvent waste streams.[5]
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be decontaminated.
-
Triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
The rinsate must be collected and disposed of as hazardous liquid waste.[5] After proper decontamination, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's Environmental Health and Safety (EHS) office.[5]
-
Labeling and Storage
Accurate labeling and proper storage of waste are critical for safety and compliance.
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the major components and their approximate percentages.
-
Use your institution's official hazardous waste tags.[5]
-
-
Storage:
-
Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Incompatible waste streams must be stored separately to prevent dangerous reactions.[5]
-
Disposal Request and Pickup
-
Once a waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department.[5]
-
Do not dispose of this compound down the drain or in the regular trash.[5]
Emergency Procedures: Spill Management
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including a respirator if necessary, before attempting to clean the spill.
-
Contain and Clean:
-
For solid spills, carefully cover the powder with an inert absorbent material. Soak up the material and place it in a labeled hazardous waste container.[1]
-
For liquid spills, absorb the spill with inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
Disclaimer: This guide provides general recommendations for the disposal of this compound. It is not a substitute for a formal Safety Data Sheet or the specific guidelines provided by your institution's Environmental Health and Safety department. Always prioritize your local regulations and safety protocols.
References
Safeguarding Health: A Comprehensive Guide to Handling Mps1-IN-6
Researchers, scientists, and drug development professionals working with Mps1-IN-6, a potent kinase inhibitor, must prioritize safety through rigorous handling and disposal protocols. Given its nature as a biologically active small molecule, this compound should be treated as potentially hazardous. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive personal protective equipment strategy is mandatory when handling this compound. The level of PPE required varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Double-gloving with nitrile gloves is recommended; change gloves immediately if contaminated.[1][2] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, preferably disposable, lab coat made of a non-absorbent material.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1][2] - Lab Coat: Standard laboratory coat.[1] - Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial to minimize exposure risk.
Receiving and Storage:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
This compound is typically stored at -20°C.[2][3] Confirm the recommended storage conditions on the product vial or datasheet.
-
Store the compound in a clearly labeled, designated, and secure location, away from incompatible materials.[2]
Handling and Experimental Use:
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
Disposal Plan: Ensuring Safe and Compliant Waste Management
All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[2][4]
-
Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound.[2][5] These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[2][6]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[2][6] Do not pour any waste down the drain.[2][4]
-
Decontamination of Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
